3-Fluoro-4-piperidin-1-yl-phenylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-piperidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-10-8-9(13)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVOAZVDLKSGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424541 | |
| Record name | 3-Fluoro-4-piperidin-1-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85983-56-8 | |
| Record name | 3-Fluoro-4-piperidin-1-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-4-(piperidin-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
physicochemical characteristics of 3-Fluoro-4-piperidin-1-yl-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-piperidin-1-yl-phenylamine is a fluorinated aromatic amine containing a piperidine moiety. This structural motif is of significant interest in medicinal chemistry due to the prevalence of piperidine rings in numerous pharmaceuticals and the ability of fluorine substitution to modulate physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the available physicochemical characteristics, a proposed synthesis protocol, and a discussion of potential biological activities based on structurally related compounds.
Physicochemical Characteristics
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅FN₂ | ChemScene[1] |
| Molecular Weight | 194.25 g/mol | ChemScene[1] |
| LogP (predicted) | 2.3982 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 29.26 Ų | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
| Purity | ≥98% | ChemScene[1] |
Synthesis and Characterization
Proposed Synthesis
A specific experimental protocol for the synthesis of this compound is not detailed in the reviewed literature. However, a plausible synthetic route can be adapted from the synthesis of the structurally similar compound, 3-fluoro-4-morpholinoaniline. The proposed two-step synthesis involves a nucleophilic aromatic substitution followed by a reduction.
Step 1: Nucleophilic Aromatic Substitution
3,4-Difluoronitrobenzene is reacted with piperidine. The greater electron-withdrawing effect of the nitro group directs the nucleophilic substitution of the fluorine atom at the para position.
Step 2: Reduction of the Nitro Group
The resulting 4-(3-fluoro-4-nitrophenyl)piperidine is then reduced to the corresponding aniline, this compound.
Experimental Protocols
Synthesis of 4-(3-Fluoro-4-nitrophenyl)piperidine (Intermediate):
-
To a solution of 3,4-difluoronitrobenzene in a suitable solvent such as dimethylformamide (DMF), add piperidine and a base (e.g., potassium carbonate).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude intermediate.
-
Purify the intermediate by recrystallization or column chromatography.
Synthesis of this compound (Final Product):
-
Suspend the intermediate, 4-(3-fluoro-4-nitrophenyl)piperidine, in a mixture of ethanol and water.
-
Add a reducing agent, such as iron powder and ammonium chloride, to the suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, filter the hot solution to remove the iron catalyst.
-
Cool the filtrate to induce crystallization of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine and amine substituents. Signals for the piperidine ring protons will also be present, likely in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and piperidine carbons. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (194.25 g/mol ).
-
Fragmentation patterns are likely to involve cleavage of the piperidine ring and loss of small neutral molecules.
Potential Biological Activity
Specific biological targets and signaling pathways for this compound have not been reported in the available literature. However, the structural components of the molecule suggest potential areas of pharmacological interest.
-
Piperidine Moiety: The piperidine ring is a common scaffold in a vast array of centrally active drugs, targeting receptors, ion channels, and enzymes in the central nervous system.
-
Fluorinated Aniline: Fluorine substitution is a widely used strategy in drug design to enhance metabolic stability, improve binding affinity, and alter pharmacokinetic properties. Aniline derivatives are known to interact with various biological targets.
Given the structural similarities to known bioactive molecules, this compound could potentially interact with targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in neurotransmission. For instance, some piperidine derivatives have been investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.
Conclusion
This compound is a compound with potential for further investigation in drug discovery and development. While experimental data on its physicochemical properties and biological activity are currently limited, this guide provides a foundational understanding based on predicted data and the known characteristics of its structural components. Further experimental work is necessary to fully elucidate its properties and pharmacological potential.
References
An In-depth Technical Guide to 3-Fluoro-4-piperidin-1-yl-phenylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the molecular structure, weight, and other key identifiers for the chemical compound 3-Fluoro-4-piperidin-1-yl-phenylamine. While this compound is available commercially as a building block for chemical synthesis, detailed experimental protocols and comprehensive biological activity data are not extensively documented in publicly available scientific literature.
Molecular Structure and Properties
This compound is an aniline derivative characterized by a fluorine atom at the meta-position and a piperidine ring at the para-position relative to the amino group. This substitution pattern makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry where fluorination and the presence of a piperidine moiety can influence pharmacokinetic and pharmacodynamic properties.
Data Presentation: Key Chemical Identifiers
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅FN₂ | [1] |
| Molecular Weight | 194.25 g/mol | [1] |
| CAS Number | 85983-56-8 | [1][2] |
| IUPAC Name | 3-fluoro-4-(piperidin-1-yl)aniline | |
| Synonyms | This compound | [1] |
| SMILES | C1CCN(CC1)C2=C(C=C(C=C2)N)F | [1] |
| InChI Key | QBVOAZVDLKSGLR-UHFFFAOYSA-N |
Experimental Protocols
Logical Workflow: General Synthetic Approach
A potential synthetic pathway for 3-fluoro-4-(piperidin-1-yl)aniline could start from a difluoronitrobenzene precursor. The first step would be a nucleophilic aromatic substitution with piperidine, followed by the reduction of the nitro group to an amine.
Caption: A plausible two-step synthesis of this compound.
Biological Activity and Applications
There is a lack of specific data in the public domain regarding the biological activity, signaling pathways, or direct applications of this compound in drug development. However, the structural motifs present in this molecule are of significant interest in medicinal chemistry.
-
Fluorinated Phenylamines: The introduction of fluorine into drug candidates can modulate their metabolic stability, binding affinity, and lipophilicity.
-
Piperidine Moiety: The piperidine ring is a common scaffold in many pharmaceuticals and is known to be a versatile building block for creating compounds with a wide range of biological activities.
Given its structure, this compound is likely utilized as an intermediate in the synthesis of more complex molecules that may be investigated for various therapeutic targets. Further research would be required to elucidate any intrinsic biological activity of this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on publicly available data, which is limited for this specific compound. Researchers should consult commercial supplier specifications for detailed purity and analytical data. Any experimental work should be conducted with appropriate safety precautions.
References
Spectral Data Analysis of 3-Fluoro-4-piperidin-1-yl-phenylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted and analogous spectral data for the compound 3-Fluoro-4-piperidin-1-yl-phenylamine (CAS No. 85983-56-8). Due to the limited availability of published experimental spectra for this specific molecule, this document leverages data from structurally similar compounds and computational predictions to offer a robust analytical profile. The information herein is intended to support researchers in the identification, characterization, and utilization of this compound in drug discovery and development.
Chemical Structure and Properties
-
IUPAC Name: 3-Fluoro-4-(piperidin-1-yl)aniline
-
Molecular Formula: C₁₁H₁₅FN₂[1]
-
Molecular Weight: 194.25 g/mol [1]
-
CAS Number: 85983-56-8[1]
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. These predictions are based on established principles of spectroscopy and analysis of data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~6.8 - 7.0 | m | 1H | Ar-H |
| ~6.5 - 6.7 | m | 2H | Ar-H |
| ~3.5 - 3.7 | br s | 2H | -NH₂ |
| ~2.9 - 3.1 | t | 4H | -N-(CH₂)₂- (Piperidine) |
| ~1.6 - 1.8 | m | 4H | -(CH₂)₂- (Piperidine) |
| ~1.5 - 1.6 | m | 2H | -CH₂- (Piperidine) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 153 (d, ¹JCF ≈ 240 Hz) | C-F |
| ~140 - 142 | C-N (Aniline) |
| ~135 - 137 (d, ²JCF ≈ 10 Hz) | C-N (Piperidine) |
| ~115 - 117 (d, ²JCF ≈ 20 Hz) | Ar-CH |
| ~110 - 112 | Ar-CH |
| ~105 - 107 (d, ³JCF ≈ 5 Hz) | Ar-CH |
| ~52 - 54 | -N-(CH₂)₂- (Piperidine) |
| ~26 - 28 | -(CH₂)₂- (Piperidine) |
| ~24 - 26 | -CH₂- (Piperidine) |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion |
| 194.12 | [M]⁺ |
| 195.13 | [M+H]⁺ |
| 217.11 | [M+Na]⁺ |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3450 - 3250 | N-H Stretch (Amine) |
| 3100 - 3000 | C-H Stretch (Aromatic) |
| 2950 - 2800 | C-H Stretch (Aliphatic) |
| 1620 - 1580 | C=C Stretch (Aromatic) |
| 1520 - 1480 | N-H Bend (Amine) |
| 1280 - 1200 | C-N Stretch (Aryl-Alkyl) |
| 1250 - 1150 | C-F Stretch |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the nucleophilic aromatic substitution of 3,4-difluoronitrobenzene with piperidine, followed by reduction of the nitro group.
References
An In-depth Technical Guide on the Solubility Profile of 3-Fluoro-4-piperidin-1-yl-phenylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-piperidin-1-yl-phenylamine is a substituted aniline derivative with potential applications in pharmaceutical research and development. A comprehensive understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and in vitro/in vivo testing. This technical guide provides a detailed overview of the predicted solubility profile of this compound, based on its structural characteristics and the known solubility of related compounds. Furthermore, a standardized experimental protocol for the quantitative determination of its solubility is presented, enabling researchers to generate precise data for their specific applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 85983-56-8 |
| Molecular Formula | C₁₁H₁₅FN₂ |
| Molecular Weight | 194.25 g/mol |
| Appearance | Solid (predicted) |
| Predicted LogP | 2.3982 |
Theoretical Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound contains both polar and non-polar moieties, which dictates its solubility in different organic solvents.
-
Polar Moieties: The primary amino group (-NH₂) can act as a hydrogen bond donor and acceptor, while the nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor. The fluorine atom also contributes to the molecule's polarity.
-
Non-Polar Moieties: The phenyl ring and the aliphatic piperidine ring are non-polar and will interact favorably with non-polar solvents through van der Waals forces.
Based on these structural features, it is anticipated that this compound will exhibit good solubility in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility in non-polar solvents is expected to be more limited. The piperidine component of the molecule suggests good solubility in a range of organic solvents, as piperidine itself is miscible with many organic solvents.[1] Similarly, fluoroaniline derivatives generally show moderate to good solubility in organic solvents.[2][3]
Predicted Solubility in Common Organic Solvents
The following table summarizes the predicted qualitative solubility of this compound in various classes of organic solvents. It is important to note that these are predictions and should be confirmed by experimental determination.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amino and piperidinyl groups. |
| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate, DMSO, DMF | Moderate to High | Can engage in dipole-dipole interactions with the polar functional groups of the molecule. |
| Non-Polar | Hexane, Toluene | Low | Limited favorable intermolecular interactions with the polar functional groups of the molecule. |
Experimental Protocol for Equilibrium Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent at a specified temperature (e.g., 25 °C) using the shake-flask method.[4][5]
5.1 Materials and Equipment
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
5.2 Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid after equilibration is crucial.
-
Accurately add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.
-
5.3 Calculation of Solubility
The solubility (S) is calculated using the following formula:
S (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of this compound.
Caption: Workflow for Determining Equilibrium Solubility.
References
The Strategic Role of Fluorination in Phenylamine-Piperidine Bioactivity: A Technical Guide
For Immediate Release
This technical guide explores the critical role of fluorination in modulating the bioactivity of phenylamine-piperidine scaffolds, a prevalent motif in modern drug discovery. For researchers, medicinal chemists, and drug development professionals, understanding the nuanced effects of fluorine substitution is paramount for optimizing drug candidates' pharmacological profiles. This document provides an in-depth analysis of how strategic fluorination impacts metabolic stability, target affinity, and physicochemical properties, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
Introduction: The Power of a Single Atom
The phenylamine-piperidine core is a versatile scaffold found in numerous approved drugs and clinical candidates, particularly targeting the central nervous system (CNS) and cardiovascular diseases. However, lead compounds containing this scaffold often face challenges such as rapid metabolism and off-target effects. Fluorine, the most electronegative element, has emerged as a powerful tool in medicinal chemistry to address these limitations. Its small size and unique electronic properties allow for precise modulation of a molecule's characteristics without significant steric hindrance.[1][2] Strategic incorporation of fluorine can lead to enhanced metabolic stability, improved binding affinity, altered basicity (pKa), and modulated lipophilicity, ultimately resulting in superior drug-like properties.[1][3]
Mechanisms of Fluorine-Induced Bioactivity Enhancement
The introduction of fluorine into a phenylamine-piperidine structure can profoundly influence its biological activity through several key mechanisms:
-
Metabolic Blocking: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[4] By replacing a metabolically labile carbon-hydrogen (C-H) bond at a common site of oxidation (a "metabolic soft spot") with a C-F bond, the metabolic stability of the compound can be significantly increased.[1] This leads to a longer in vivo half-life, increased systemic exposure, and potentially a reduced dosing frequency.[2]
-
Modulation of Basicity (pKa): The piperidine nitrogen is a basic center, and its pKa is a critical determinant of a compound's properties, including its binding to targets like the hERG channel (a common source of cardiotoxicity) and its absorption and distribution.[5][6] The strong electron-withdrawing nature of fluorine can lower the pKa of a nearby amine. This reduction in basicity can be beneficial, for instance by reducing hERG liability and improving oral absorption and bioavailability.[6][7]
-
Enhanced Binding Affinity: Fluorine can participate in unique, favorable interactions with biological targets. These can include direct hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions with protein backbones or specific amino acid residues.[1] This can lead to a significant increase in binding affinity and potency. In some cases, fluorination on a phenyl ring can enhance potency by several orders of magnitude.[8]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of the piperidine ring. The fluorine atom's preference for an axial orientation in some substituted piperidine rings can lock the molecule into a more biologically active conformation, thereby improving its interaction with the target.[9]
Quantitative Impact of Fluorination: Case Studies
The following tables summarize quantitative data from selected case studies, illustrating the dramatic effects of fluorination on the bioactivity of phenylamine-piperidine and related scaffolds.
Table 1: Kinesin Spindle Protein (KSP) Inhibitors
| Compound | Modification | Target | Bioactivity (IC50) | pKa | Key Outcome |
| Precursor Scaffold | Non-fluorinated piperidine | KSP | (Not specified as potent) | >8.0 (inferred) | Substrate for P-glycoprotein (Pgp) efflux, limiting cell penetration. |
| MK-0731 | β-fluorinated piperidine | KSP | 2.2 nM [10][11] | 7.6 [8] | Reduced Pgp efflux and potent inhibition. [10] |
Table 2: Factor Xa (FXa) Inhibitors
| Compound | Modification | Target | Bioactivity (Ki) | Key Outcome |
| Parent Scaffold (implied) | Non-fluorinated distal phenyl ring | FXa | Weaker (inferred) | Lower potency. |
| Congener 7m | meta-Fluoro on distal phenyl ring | FXa | 130 nM [8] | Significant enhancement of FXa potency. [8] |
| Congener 7p | para-CF3 on distal phenyl ring | FXa | 57 nM [8] | Marked increase in FXa inhibitory activity. [8] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of fluorinated phenylamine-piperidine compounds. The following sections provide generalized protocols for key experiments.
Synthesis: Generalized Protocol for Fluorinated Piperidine Analogs
A common and robust method for synthesizing fluorinated piperidines is the hydrogenation of the corresponding fluorinated pyridines.[7]
Protocol: Palladium-Catalyzed Hydrogenation of a Fluoropyridine
-
Reaction Setup: To a solution of the fluoropyridine precursor in a suitable solvent (e.g., methanol, ethanol), add a palladium catalyst on a solid support (e.g., 10% Pd/C).
-
Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (typically via a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by crystallization to yield the desired fluorinated piperidine.
Biological Evaluation
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[1][2]
-
Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), a NADPH-regenerating system (including NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).[1]
-
Incubation: Pre-warm the microsomal preparation to 37°C. Initiate the metabolic reaction by adding the test compound (e.g., at a final concentration of 1-3 µM).
-
Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[2]
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Calculation: The rate of disappearance of the compound is used to calculate its half-life (t½) and intrinsic clearance (CLint).
This assay is used to determine the binding affinity (Ki) of a test compound to its target receptor.[12][13]
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the target receptor of interest.[13]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.[6]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[12]
This assay measures the ability of a compound to inhibit the enzymatic activity of Factor Xa, a key enzyme in the blood coagulation cascade.[3]
-
Reaction Mixture: In a microplate well, combine a known amount of purified Factor Xa enzyme and the test compound at various concentrations in a suitable buffer.[3]
-
Incubation: Incubate the mixture for a specified time to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add a chromogenic substrate that is specifically cleaved by Factor Xa, releasing a colored product (e.g., p-nitroaniline).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the residual FXa activity.[3]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the context in which these compounds act and are evaluated is essential for a comprehensive understanding.
Caption: High-level workflow for synthesis and evaluation.
Caption: Simplified Kinesin Spindle Protein (KSP) pathway.
Caption: The coagulation cascade focusing on Factor Xa.
Conclusion
The strategic incorporation of fluorine into the phenylamine-piperidine scaffold is a powerful and validated strategy in modern drug design. By leveraging fluorine's unique properties, medicinal chemists can effectively address common liabilities such as metabolic instability and off-target effects, while simultaneously enhancing potency. The case studies presented herein provide clear quantitative evidence of the benefits of fluorination. The detailed protocols and pathway diagrams offer a practical framework for researchers to guide the synthesis and evaluation of novel fluorinated compounds, accelerating the development of safer and more effective therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Roles of factor Xa beyond coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicalpub.com [clinicalpub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Coagulation Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Inhibitor of the Kinesin Spindle Protein Activates the Intrinsic Apoptotic Pathway Independently of p53 and De Novo Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP3458456B1 - Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide - Google Patents [patents.google.com]
- 12. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 3-Fluoro-4-piperidin-1-yl-phenylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives of 3-Fluoro-4-piperidin-1-yl-phenylamine, a versatile starting material for the generation of compound libraries for drug discovery. The protocols cover the synthesis of amide, urea, and thiourea derivatives, as well as a general method for further diversification via Suzuki-Miyaura cross-coupling.
Introduction
This compound is a valuable scaffold in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the piperidine and aniline moieties offer multiple points for chemical modification. Phenylpiperidine derivatives are known to exhibit a range of pharmacological activities, acting on the central nervous system as analgesics and targeting various receptors.[1][2] The derivatives synthesized from this core structure are of interest for screening against a variety of biological targets.
Synthesis of Amide Derivatives
Amide derivatives can be readily synthesized by the acylation of the primary amine group of this compound with a variety of acylating agents, such as acid chlorides or carboxylic acids in the presence of a coupling agent.
Experimental Protocol: Acylation with an Acid Chloride
This protocol describes a general method for the synthesis of N-(3-fluoro-4-(piperidin-1-yl)phenyl)acetamide derivatives.
Materials:
-
This compound
-
Substituted acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base (1.1-1.5 eq) to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the substituted acid chloride (1.0-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
Data Presentation: Representative Amide Synthesis
| Starting Amine | Acylating Agent | Product | Representative Yield (%) |
| This compound | Acetyl chloride | N-(3-Fluoro-4-(piperidin-1-yl)phenyl)acetamide | 85-95 (estimated) |
| This compound | Benzoyl chloride | N-(3-Fluoro-4-(piperidin-1-yl)phenyl)benzamide | 80-90 (estimated) |
Note: Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Synthesis of Urea and Thiourea Derivatives
Urea and thiourea derivatives are readily accessible through the reaction of this compound with isocyanates and isothiocyanates, respectively. These functional groups are excellent hydrogen bond donors and acceptors, making them valuable for creating interactions with biological targets.
Experimental Protocol: Synthesis of Urea Derivatives
This protocol outlines a general procedure for the synthesis of 1-(3-fluoro-4-(piperidin-1-yl)phenyl)-3-substituted ureas.
Materials:
-
This compound
-
Substituted isocyanate (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.
-
Add the substituted isocyanate (1.0-1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction by TLC. Often, the product will precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by trituration with a suitable solvent (e.g., diethyl ether, hexane) or by column chromatography on silica gel to yield the pure urea derivative.
Experimental Protocol: Synthesis of Thiourea Derivatives
This protocol provides a general method for synthesizing 1-(3-fluoro-4-(piperidin-1-yl)phenyl)-3-substituted thioureas. The procedure is analogous to the urea synthesis.
Materials:
-
This compound
-
Substituted isothiocyanate (e.g., phenyl isothiocyanate, allyl isothiocyanate)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the substituted isothiocyanate (1.0-1.1 eq) to the solution.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and collect any precipitate by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired thiourea derivative.
Data Presentation: Representative Urea and Thiourea Synthesis
| Starting Amine | Reagent | Product | Representative Yield (%) |
| This compound | Phenyl isocyanate | 1-(3-Fluoro-4-(piperidin-1-yl)phenyl)-3-phenylurea | >90 (estimated) |
| This compound | 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-(3-fluoro-4-(piperidin-1-yl)phenyl)urea | >90 (estimated) |
| This compound | Phenyl isothiocyanate | 1-(3-Fluoro-4-(piperidin-1-yl)phenyl)-3-phenylthiourea | 70-90 (estimated) |
| This compound | Allyl isothiocyanate | 1-Allyl-3-(3-fluoro-4-(piperidin-1-yl)phenyl)thiourea | 70-90 (estimated) |
Note: Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Further Diversification via Suzuki-Miyaura Cross-Coupling
For further diversification, the synthesized derivatives can be halogenated (e.g., brominated) and subsequently used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents.
Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated Derivative
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a brominated derivative of N-(3-fluoro-4-(piperidin-1-yl)phenyl)acetamide with an arylboronic acid.
Materials:
-
Brominated N-(3-fluoro-4-(piperidin-1-yl)phenyl)acetamide derivative (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol)
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add the brominated derivative, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Representative Suzuki-Miyaura Coupling
| Brominated Substrate | Boronic Acid | Product | Representative Yield (%) |
| N-(2-Bromo-5-fluoro-4-(piperidin-1-yl)phenyl)acetamide | Phenylboronic acid | N-(5-Fluoro-2-phenyl-4-(piperidin-1-yl)phenyl)acetamide | 60-80 (estimated) |
| N-(2-Bromo-5-fluoro-4-(piperidin-1-yl)phenyl)acetamide | 4-Methoxyphenylboronic acid | N-(5-Fluoro-2-(4-methoxyphenyl)-4-(piperidin-1-yl)phenyl)acetamide | 60-80 (estimated) |
Note: Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Visualizations
Synthetic Workflow for Derivative Synthesis
Caption: General synthetic routes to amide, urea, and thiourea derivatives.
Workflow for Further Diversification via Suzuki-Miyaura Coupling
Caption: Workflow for diversification using Suzuki-Miyaura coupling.
Drug Discovery and Development Pathway
Caption: General drug discovery workflow starting from a lead compound.
References
Application Notes and Protocols for N-arylation Reactions of 3-Fluoro-4-piperidin-1-yl-phenylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-arylation of 3-fluoro-4-piperidin-1-yl-phenylamine, a key transformation in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The protocols focus on two of the most powerful and versatile methods for C-N bond formation: the Buchwald-Hartwig amination and the Ullmann condensation.
Introduction
N-arylated aromatic amines are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The targeted compound, this compound, possesses a unique substitution pattern that can influence the electronic and steric properties of the final N-arylated products. The fluorine atom can modulate the pKa of the amine and introduce a potential site for hydrogen bonding, while the piperidine moiety can enhance solubility and provide a vector for further functionalization.
The synthesis of N-aryl derivatives from this compound is typically achieved through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are the premier methods for this transformation, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.[1][2][3][4]
Data Presentation: Comparison of N-arylation Methods
The choice between the Buchwald-Hartwig and Ullmann N-arylation reactions often depends on the specific aryl halide substrate, desired reaction conditions, and cost considerations. Below is a summary of typical reaction parameters for each method.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium(0) or Palladium(II) precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper(I) or Copper(II) salts (e.g., CuI, Cu₂O, CuSO₄) |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos, BINAP) | Diamines, amino acids (e.g., L-proline), or no ligand |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF) | Polar, aprotic solvents (e.g., DMF, DMSO, NMP) |
| Temperature | Room temperature to elevated temperatures (e.g., 80-120 °C) | Typically higher temperatures (e.g., 100-200 °C) |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Ar-I, Ar-Br (Ar-Cl less reactive) |
| Advantages | High functional group tolerance, broad substrate scope, milder conditions | Lower catalyst cost, effective for electron-deficient aryl halides |
| Disadvantages | Higher catalyst and ligand cost, sensitivity to air and moisture | Harsher reaction conditions, often requires higher temperatures |
Experimental Protocols
Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Palladium and copper catalysts, as well as phosphine ligands, can be toxic and should be handled with care. Solvents are flammable and should be kept away from ignition sources.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation
This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide. Optimization of the ligand, base, and solvent may be necessary for different aryl halides.
Materials:
-
This compound
-
Aryl bromide (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-3-fluoro-4-piperidin-1-yl-phenylamine.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Copper-Catalyzed Ullmann N-arylation
This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound with an aryl iodide. This method is often preferred for its lower cost, although it may require higher temperatures.[3][4]
Materials:
-
This compound
-
Aryl iodide (1.2 equivalents)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-Proline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction vial with a screw cap
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the aryl iodide (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Seal the vial tightly with a screw cap.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the pure N-aryl-3-fluoro-4-piperidin-1-yl-phenylamine.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the general workflows for the Buchwald-Hartwig and Ullmann N-arylation reactions.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluoro-4-piperidin-1-yl-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-piperidin-1-yl-phenylamine is a valuable synthetic intermediate in drug discovery and medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the piperidine moiety can improve solubility and pharmacokinetic properties.[1][2] The aniline functional group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This document provides detailed application notes and generalized protocols for the major classes of palladium-catalyzed cross-coupling reactions—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling—utilizing this compound as a key building block.
Note: The following protocols are based on established methodologies for structurally similar anilines due to a lack of specific published examples for this compound. Optimization of the reaction conditions is recommended for each specific substrate combination.
Applications in Drug Discovery
Substituted anilines are prevalent structural motifs in a wide range of pharmaceuticals, particularly in the development of kinase inhibitors for oncology.[3][4] The products derived from cross-coupling reactions with this compound are envisioned to be valuable intermediates for the synthesis of novel bioactive molecules. The strategic incorporation of the fluoropiperidinyl aniline core can lead to compounds with improved potency, selectivity, and drug-like properties.[5]
Overview of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6] These reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The primary types of cross-coupling reactions applicable to this compound are:
-
Buchwald-Hartwig Amination: Forms a new C-N bond between the aniline nitrogen and an aryl or vinyl halide/pseudohalide.[6]
-
Suzuki-Miyaura Coupling: Creates a C-C bond between the aniline (after conversion to a halide or pseudohalide) and an organoboron reagent.
-
Heck Reaction: Forms a C-C bond between the aniline (as a halide derivative) and an alkene.[7]
-
Sonogashira Coupling: Generates a C-C bond between the aniline (as a halide derivative) and a terminal alkyne.[8][9]
Data Presentation: Representative Reaction Parameters and Yields
The following tables summarize typical reaction conditions and expected yields for palladium-catalyzed cross-coupling reactions of anilines analogous to this compound.
Table 1: Buchwald-Hartwig Amination of Aryl Halides with this compound (Analogous System)
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 70-85 |
| 3 | 2-Bromopyridine | [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | Cs₂CO₃ | t-BuOH | 90 | 18 | 80-90 |
Table 2: Suzuki-Miyaura Coupling of Aryl Halide Derivative of this compound with Boronic Acids (Analogous System)
| Entry | Aryl Halide Derivative | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-3-fluoro-4-(piperidin-1-yl)benzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 80-95 |
| 2 | 1-Chloro-3-fluoro-4-(piperidin-1-yl)benzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 75-90 |
| 3 | 1-Iodo-3-fluoro-4-(piperidin-1-yl)benzene | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 80 | 8 | 85-98 |
Table 3: Heck Reaction of Aryl Halide Derivative of this compound with Alkenes (Analogous System)
| Entry | Aryl Halide Derivative | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-3-fluoro-4-(piperidin-1-yl)benzene | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 16 | 70-85 |
| 2 | 1-Iodo-3-fluoro-4-(piperidin-1-yl)benzene | Styrene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Acetonitrile | 80 | 12 | 75-90 |
| 3 | 1-Bromo-3-fluoro-4-(piperidin-1-yl)benzene | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 120 | 24 | 65-80 |
Table 4: Sonogashira Coupling of Aryl Halide Derivative of this compound with Terminal Alkynes (Analogous System)
| Entry | Aryl Halide Derivative | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo-3-fluoro-4-(piperidin-1-yl)benzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 80-95 |
| 2 | 1-Bromo-3-fluoro-4-(piperidin-1-yl)benzene | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | Piperidine | DMF | 80 | 12 | 70-85 |
| 3 | 1-Iodo-3-fluoro-4-(piperidin-1-yl)benzene | (Trimethylsilyl)acetylene | PdCl₂(dppf) (2) | CuI (4) | DIPA | Toluene | 70 | 10 | 85-98 |
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents and reagents are recommended for optimal results and reproducibility.
-
The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Buchwald-Hartwig Amination
This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and sodium tert-butoxide (1.4 mmol).
-
In a separate vial, pre-mix Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).
-
Add the catalyst/ligand mixture to the Schlenk flask containing the reagents.
-
Add additional anhydrous toluene to bring the final reaction volume to approximately 5-10 mL.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-derivative of this compound with a boronic acid.
Materials:
-
1-Bromo-3-fluoro-4-(piperidin-1-yl)benzene (prepared from this compound via Sandmeyer reaction)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Deionized water
-
Schlenk flask with a reflux condenser and magnetic stir bar
-
Inert gas supply
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 1-Bromo-3-fluoro-4-(piperidin-1-yl)benzene (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask.
-
Add a mixture of anhydrous toluene and deionized water (e.g., 4:1 v/v, 10 mL).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Amide Bond Formation Using 3-Fluoro-4-piperidin-1-yl-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug discovery, integral to the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1] 3-Fluoro-4-piperidin-1-yl-phenylamine is a valuable building block in the synthesis of pharmacologically active compounds, owing to the presence of the fluorine atom and the piperidine moiety, which can favorably modulate physicochemical and pharmacokinetic properties. This document provides detailed protocols for the synthesis of amide derivatives from this compound using two common and efficient coupling methods: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
General Reaction Scheme
The overall transformation involves the coupling of a carboxylic acid with this compound to form the corresponding N-(3-fluoro-4-(piperidin-1-yl)phenyl)amide.
Caption: General amide bond formation reaction.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the amide coupling reactions. Yields are highly dependent on the nature of the carboxylic acid (R-group) and purification efficiency.
Table 1: EDC/HOBt Mediated Amide Coupling
| Entry | Carboxylic Acid (R-COOH) | Base (eq) | Solvent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | DIPEA (2.5) | DCM | 12-18 | 85-95 |
| 2 | Acetic Acid | DIPEA (2.5) | DCM | 8-12 | 80-90 |
| 3 | 4-Methoxybenzoic Acid | DIPEA (2.5) | DMF | 12-18 | 88-96 |
| 4 | Isobutyric Acid | Et3N (2.5) | DCM | 12-16 | 75-85 |
Table 2: HATU Mediated Amide Coupling
| Entry | Carboxylic Acid (R-COOH) | Base (eq) | Solvent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | DIPEA (2.0) | DMF | 2-4 | 90-98 |
| 2 | Acetic Acid | DIPEA (2.0) | DMF | 1-3 | 85-95 |
| 3 | 4-Nitrobenzoic Acid | DIPEA (2.0) | DMF | 3-5 | 80-90 |
| 4 | Cyclohexanecarboxylic Acid | Et3N (2.0) | DCM | 2-4 | 88-97 |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and widely used method for amide bond formation. HOBt is added to suppress side reactions and minimize racemization.[2]
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF (to a concentration of 0.1-0.2 M).
-
Add this compound (1.05 eq) and HOBt (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA or Et₃N (2.5 eq) to the stirred solution.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired amide.
Caption: Workflow for EDC/HOBt mediated amide coupling.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient coupling reagent that often leads to shorter reaction times and higher yields, especially for less reactive amines.[3][4]
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Water, 1 M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous Na₂SO₄
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a dry round-bottom flask, combine the carboxylic acid (1.0 eq), this compound (1.05 eq), and HATU (1.1 eq).
-
Add anhydrous DMF or DCM to dissolve the solids (to a concentration of 0.1-0.2 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA or Et₃N (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Caption: Workflow for HATU mediated amide coupling.
Mechanism of Amide Bond Formation
The general mechanism for carbodiimide-mediated amide bond formation involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
Caption: Simplified mechanism of carbodiimide-mediated amide bond formation.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Coupling reagents such as EDC and HATU can be sensitizers; avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with institutional and regulatory guidelines.
References
- 1. Preparation of phenylamine diazotisation diazonium salts azo dyes dyestuffs preparation conjugate acid-base chemistry Kb electrophilic substitution group protection synthesis physical chemical properties of aryl aromatic amines uses advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for the Incorporation of Fluorinated Phenylamine Derivatives in Solid-Phase Synthesis
Topic: Use of 3-Fluoro-4-piperidin-1-yl-phenylamine in Solid-Phase Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-canonical amino acids into peptides is a critical strategy in drug discovery for enhancing therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] Fluorinated phenylalanine analogs, like 4-Fluorophenylalanine, are of particular interest as the fluorine atom can modulate the electronic properties of the aromatic ring, influencing peptide conformation and binding interactions.[1] This document outlines the use of Fmoc-protected 4-Fluorophenylalanine in solid-phase peptide synthesis (SPPS) following the widely adopted Fmoc/tBu strategy.[1]
Chemical Properties of Fmoc-Phe(4-F)-OH
A summary of the key chemical properties for the Fmoc-protected building block is presented below.
| Property | Value |
| CAS Number | 169243-86-1 |
| Molecular Formula | C₂₄H₂₀FNO₄ |
| Molecular Weight | 405.42 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98.0% |
| Solubility | Soluble in DMF and NMP |
(Data derived from general chemical supplier information and is representative.[1])
Experimental Protocols
This section details the manual solid-phase synthesis of a peptide containing a 4-fluorophenylalanine residue. The protocols are based on standard Fmoc-based solid-phase peptide synthesis methodologies.[1][2][3][4][5]
Resin Preparation and Swelling
-
Place the desired amount of Rink Amide resin (or other suitable solid support) in a solid-phase synthesis reaction vessel.[3][5]
-
Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL/g of resin).[1]
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation to ensure optimal permeation of solvents and reagents.[1][3][5]
-
After swelling, drain the DMF by filtration.[1]
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.[1][2][4]
-
Agitate the mixture for 3 minutes and then drain the solution.[1]
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc protecting group.[1]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove residual piperidine.[1]
-
(Optional) Perform a qualitative test (e.g., Kaiser test) to confirm the presence of free primary amines.[1]
Amino Acid Coupling
This protocol describes the coupling of Fmoc-Phe(4-F)-OH. The same procedure can be used for other standard Fmoc-protected amino acids.
-
In a separate vial, prepare the coupling solution. For a 0.1 mmol scale synthesis, dissolve Fmoc-Phe(4-F)-OH (3-5 equivalents), a coupling reagent such as HBTU/HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF or NMP.
-
Add the prepared coupling solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
(Optional) Monitor the coupling reaction completion using a colorimetric test like the Kaiser test (a negative result indicates completion).
-
Drain the coupling solution and wash the resin extensively with DMF, DCM, and then DMF again to remove excess reagents and byproducts.
Peptide Cleavage and Deprotection
-
After the final amino acid has been coupled and the terminal Fmoc group removed, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [1][4]
-
Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL/g of resin).[1]
-
Agitate the mixture at room temperature for 2-3 hours.[1]
-
Filter the cleavage solution from the resin beads into a clean collection tube.[1]
-
Wash the resin beads with a small amount of fresh cleavage cocktail and combine the filtrates.[1]
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).[1]
-
Centrifuge the mixture to pellet the precipitated peptide, and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA).[1]
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the final peptide.[1]
Visualized Workflow and Pathways
The following diagrams illustrate the key processes in solid-phase peptide synthesis.
References
Application Notes and Protocols for the Quantification of 3-Fluoro-4-piperidin-1-yl-phenylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-Fluoro-4-piperidin-1-yl-phenylamine, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein are based on established analytical techniques for structurally similar compounds and are intended to serve as a robust starting point for method development and validation in research and quality control settings. Two primary methods are presented: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine analysis and a more sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for trace-level quantification.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note: This method details a reversed-phase HPLC approach for the quantification of this compound. The presence of the fluorophenylamine chromophore allows for straightforward detection using a UV detector. This method is suitable for purity assessments and concentration determinations in samples with relatively high concentrations of the analyte. The protocol is adapted from established methods for similar piperidine derivatives[1].
Experimental Protocol: HPLC-UV Method
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation[1].
2. Reagents and Standards:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Formic Acid (HCOOH): Analytical grade, for mobile phase modification.
-
This compound: Reference standard of known purity.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: Expected Method Performance (HPLC-UV)
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Method 2: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note: This LC-MS method offers high sensitivity and selectivity for the quantification of this compound, making it ideal for trace analysis, pharmacokinetic studies, or impurity profiling. The protocol is based on a validated method for the related compound 4-fluoroaniline[2][3]. Detection is performed using a single quadrupole or triple quadrupole mass spectrometer in positive ionization mode.
Experimental Protocol: LC-MS Method
1. Instrumentation and Columns:
-
LC-MS System: An HPLC or UHPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column (e.g., Phenomenex Gemini-NX C18, 150 x 4.6 mm, 3 µm) is suitable[2][3].
2. Reagents and Standards:
-
Acetonitrile (ACN): LC-MS grade.
-
Water: LC-MS grade.
-
Acetic Acid: LC-MS grade.
-
This compound: Reference standard of known purity.
3. Chromatographic and MS Conditions:
-
Mobile Phase A: Water.
-
Gradient: A gradient tailored to the specific application, for example, 20% B to 80% B over 10 minutes.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Ion Monitoring (SIM). The expected m/z for the protonated molecule [M+H]⁺ of this compound (C₁₁H₁₅FN₂) is 195.13.
4. Standard and Sample Preparation:
-
Stock Solution (100 µg/mL): Prepare a stock solution of the reference standard in acetonitrile.
-
Calibration Standards: Serially dilute the stock solution to prepare calibration standards in the range of 1-100 ng/mL.
-
Sample Preparation: Dilute the sample with the mobile phase to a concentration within the calibration range and filter through a 0.22 µm syringe filter. For biological matrices, a protein precipitation or solid-phase extraction step may be necessary.
Data Presentation: Expected Method Performance (LC-MS)
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Visualizations
Experimental Workflow for HPLC/LC-MS Analysis
Caption: General workflow for sample analysis.
Logical Relationship for Method Selection
Caption: Decision tree for analytical method selection.
References
Application Notes and Protocols for Developing Kinase Inhibitors Using a 3-Fluoro-4-piperidin-1-yl-phenylamine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-fluoro-4-piperidin-1-yl-phenylamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective kinase inhibitors. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the piperidine moiety offers a vector for chemical modification to optimize pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes, experimental protocols, and data presentation guidelines for researchers engaged in the discovery and development of novel kinase inhibitors based on this scaffold.
The this compound core has been successfully utilized to generate inhibitors for a range of kinases, including Cyclin-Dependent Kinase 14 (CDK14) and the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1).[1][2] These kinases are implicated in various oncogenic signaling pathways, making them attractive targets for cancer therapy.
Data Presentation
Kinase Inhibition Profile
The inhibitory activities of compounds derived from the this compound scaffold against various kinase targets are summarized below. The data is presented as IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line | Reference |
| 1 | CDK14 | 72 | - | - | [1] |
| 2 | ROR1 | 12,120 (KD) | 15,300 | JeKo-1 | [2][3] |
| 3 | ROR1 | - | 18,900 | SH-SY5Y | [2][3] |
Note: Data for compound 2 against ROR1 is presented as the dissociation constant (KD) from computational data.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize kinase inhibitors based on the this compound scaffold.
Protocol 1: In Vitro Kinase Inhibition Assay (General)
This protocol is designed to determine the in vitro potency of a compound against a purified kinase enzyme.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the kinase enzyme, substrate peptide, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This protocol assesses the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., JeKo-1, SH-SY5Y)
-
Cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: ROR1 Signaling Pathway Inhibition.
Experimental Workflow Diagram
Caption: Kinase Inhibitor Development Workflow.
Logical Relationship Diagram
Caption: Scaffold SAR Logic.
References
- 1. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Para‐Phenylenediamine‐Based Derivatives as Receptor Tyrosine Kinase‐like Orphan Receptor 1 (ROR1) Inhibitors: An In Vitro Preliminary Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Para-Phenylenediamine-Based Derivatives as Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) Inhibitors: An In Vitro Preliminary Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Fluoro-4-piperidin-1-yl-phenylamine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-piperidin-1-yl-phenylamine is a valuable fragment in modern drug discovery, particularly in the design of kinase inhibitors. Its structural features, including the fluorine atom which can enhance binding affinity and modulate physicochemical properties, and the piperidine ring which provides a vector for further chemical elaboration, make it an attractive starting point for fragment-based drug discovery (FBDD) campaigns. This document provides detailed application notes, experimental protocols, and data related to the use of this fragment in targeting key signaling pathways implicated in cancer and autoimmune diseases.
Application Notes
The this compound scaffold is frequently incorporated into inhibitors of several important kinase families, including Bruton's tyrosine kinase (BTK) and Phosphoinositide 3-kinases (PI3Ks). These kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers and inflammatory conditions.
In FBDD, small, low-complexity molecules like this compound are screened for weak binding to a biological target. Hits are then optimized and grown into more potent lead compounds. The phenylamine portion of this fragment often serves as a hinge-binding motif, while the piperidine ring can be modified to explore different pockets within the kinase active site, thereby improving potency and selectivity. The fluorine substitution can enhance binding potency through favorable electrostatic interactions and can also improve metabolic stability.
Quantitative Data for Derivatives
The following tables summarize the biological activity of various kinase inhibitors that incorporate the 3-fluoro-4-(piperidin-1-yl)aniline core structure.
Table 1: Bruton's Tyrosine Kinase (BTK) Inhibitor Activity
| Compound ID | Modification on Piperidine/Aniline | Target | IC₅₀ (nM) | Cell-based Assay (nM) | Reference |
| Ibrutinib Derivative | Acrylamide on piperidine, pyrazolopyrimidine on aniline | BTK | 1.5 | - | [1] |
| Acalabrutinib Derivative | Acrylamide on piperidine, pyrrolopyrimidine on aniline | BTK | 5.1 | - | [1] |
| Zanubrutinib Derivative | Acrylamide on piperidine, pyrazolopyrimidine on aniline | BTK | 0.5 | - | [1] |
Table 2: Phosphoinositide 3-Kinase (PI3K) Inhibitor Activity
| Compound ID | Modification on Piperidine/Aniline | Target | IC₅₀ (nM) | Cell-based Assay (µM) | Reference |
| Compound 20 | Isoxazolopyrimidine and phenylurea modification | PI3Kδ | 286 | 1.565 (BT-474 cells) | [2] |
| Compound 21 | Isoxazolopyrimidine and phenylurea modification | PI3Kδ | 452 | 1.311 (BT-474 cells) | [2] |
| Idelalisib | Purine scaffold on aniline | PI3Kδ | - | - | [3] |
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival[4]. Inhibitors containing the 3-fluoro-4-(piperidin-1-yl)aniline fragment can block the activity of BTK, thereby impeding these processes.
Caption: BTK Signaling Pathway and Inhibition.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[5] Isoform-selective PI3K inhibitors, which can be developed from the 3-fluoro-4-(piperidin-1-yl)aniline fragment, can block this pathway in cancer cells.
Caption: PI3K/Akt Signaling Pathway and Inhibition.
General Synthetic Workflow
The general synthesis of kinase inhibitors from 3-fluoro-4-(piperidin-1-yl)aniline involves coupling with a heterocyclic core, followed by further functionalization.
Caption: General Synthetic Workflow for Kinase Inhibitors.
Experimental Protocols
Synthesis of 3-Fluoro-4-(piperidin-1-yl)aniline
This protocol describes a general method for the synthesis of the title compound, adapted from procedures for similar anilines.
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in DMSO, add piperidine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain crude 1-(2-fluoro-4-nitrophenyl)piperidine, which can be purified by column chromatography.
-
-
Step 2: Reduction of the Nitro Group
-
To a mixture of 1-(2-fluoro-4-nitrophenyl)piperidine (1.0 eq) in ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (around 80 °C) for 2-4 hours, monitoring by TLC.
-
After completion, filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent to yield 3-fluoro-4-(piperidin-1-yl)aniline. The product can be further purified by column chromatography or recrystallization.
-
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Kinase enzyme (e.g., BTK, PI3Kδ)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well or 384-well plate, add the kinase enzyme, the substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a versatile and valuable fragment for the development of kinase inhibitors. Its strategic use in FBDD has led to the discovery of potent and selective inhibitors for various therapeutic targets. The provided data, pathways, and protocols offer a foundational resource for researchers aiming to utilize this scaffold in their drug discovery programs.
References
- 1. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. html.rhhz.net [html.rhhz.net]
- 3. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton’s Tyrosine Kinase Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Route to 3-Fluoro-4-morpholinoaniline and its Analogs: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes and experimental protocols for the preparation of 3-fluoro-4-morpholinoaniline, a key intermediate in the synthesis of the antibiotic linezolid and a versatile building block for various biologically active molecules.[1][2] Analogs of this compound have shown potential as antimicrobial and anticancer agents.[3][4]
Introduction
3-Fluoro-4-morpholinoaniline is a fluorinated heterocyclic compound featuring a morpholine ring attached to a fluoroaniline core.[4][5] Its structure makes it a valuable precursor for the synthesis of a range of pharmaceutical compounds.[2] The primary synthetic strategy involves a two-step process: a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group.[6] This application note details the established synthetic procedures, provides comparative data for different methodologies, and offers step-by-step experimental protocols.
Synthetic Workflow
The overall synthetic scheme for 3-fluoro-4-morpholinoaniline is depicted below. The primary route starts from 1,2-difluoro-4-nitrobenzene, which undergoes nucleophilic aromatic substitution with morpholine, followed by reduction of the nitro group to yield the target aniline. An alternative, though less common, route starts from o-fluoroaniline.
Caption: Synthetic workflow for 3-fluoro-4-morpholinoaniline and its analogs.
Data Presentation
The following table summarizes quantitative data for the key steps in the synthesis of 3-fluoro-4-morpholinoaniline, comparing different reagents and conditions.
| Step | Reagents and Conditions | Solvent | Yield (%) | Purity (%) | Reference |
| Nucleophilic Aromatic Substitution | 1,2-Difluoro-4-nitrobenzene, Morpholine, Neat | None | - | - | [1] |
| 3,4-Difluoronitrobenzene, Morpholine, Reflux | Acetonitrile | - | - | [1] | |
| Nitro Group Reduction | 4-(2-Fluoro-4-nitrophenyl)morpholine, Fe/NH₄Cl | Methanol/Water | 92.6 | - | [1][7] |
| 4-(2-Fluoro-4-nitrophenyl)morpholine, H₂, Pd/C (10%) | Ethanol | - | - | [7] | |
| 4-(2-Fluoro-4-nitrophenyl)morpholine, H₂, Raney Nickel | Methanol/Ethanolamine | - | - | [7] | |
| 4-(2-Fluoro-4-nitrophenyl)morpholine, Ammonium formate, Pd/C (10%) | Ethyl Acetate | 95 | - | [7] | |
| 4-(2-Fluoro-4-nitrophenyl)morpholine, H₂ (4 bar), Pd/C (10%) | Ethyl Acetate | 88 | 99.5 (HPLC) | [7] |
Experimental Protocols
Protocol 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine via Nucleophilic Aromatic Substitution
This protocol describes the reaction of 1,2-difluoro-4-nitrobenzene with morpholine.
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
Morpholine
-
Acetonitrile (optional, for reflux conditions)
-
Round-bottom flask
-
Reflux condenser (if using solvent)
-
Stirring apparatus
Procedure:
-
Neat Conditions: In a round-bottom flask, combine 1,2-difluoro-4-nitrobenzene (1 equivalent) and morpholine (1 equivalent).[1] The reaction is performed without a solvent. Stir the mixture at room temperature or with gentle heating as required to initiate and sustain the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reflux in Acetonitrile: Alternatively, dissolve 3,4-difluoronitrobenzene (1 equivalent) in acetonitrile in a round-bottom flask.[1] Add morpholine (1 equivalent) to the solution. Attach a reflux condenser and heat the mixture to reflux. Stir the reaction mixture until completion, as monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 3-Fluoro-4-morpholinoaniline via Nitro Group Reduction
This section provides several methods for the reduction of the nitro intermediate to the desired aniline.
Materials:
-
4-(2-Fluoro-4-nitrophenyl)morpholine
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Methanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-(2-fluoro-4-nitrophenyl)morpholine (1 equivalent) in a mixture of methanol and water.[1]
-
Add iron powder and ammonium chloride to the solution.
-
Heat the mixture to 70°C and stir vigorously.[1]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system, such as a 20% aqueous ethanolic solution, to achieve high purity (99.5% by HPLC).[6]
Materials:
-
4-(2-Fluoro-4-nitrophenyl)morpholine
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen source (hydrogen balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., celite pad)
Procedure:
-
Dissolve 4-(2-fluoro-4-nitrophenyl)morpholine (1 equivalent) in ethanol or ethyl acetate in a suitable reaction vessel.[7]
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material).
-
Purge the reaction vessel with nitrogen or argon, followed by hydrogen.
-
Stir the suspension under a hydrogen atmosphere (1-4 bar) at room temperature for the required duration (typically 5-18 hours).[7]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired product.
Materials:
-
4-(2-Fluoro-4-nitrophenyl)morpholine
-
Ammonium formate
-
10% Palladium on carbon (Pd/C)
-
Ethyl Acetate
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, suspend 4-(2-fluoro-4-nitrophenyl)morpholine (1 equivalent) and ammonium formate in ethyl acetate.[7]
-
Add 10% Pd/C to the mixture.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 45-50°C) for several hours until the reaction is complete (monitored by TLC).[7]
-
Cool the mixture and filter through celite to remove the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the solid product.[7]
Synthesis of Analogs
The primary amine of 3-fluoro-4-morpholinoaniline serves as a versatile handle for the synthesis of various analogs.
-
Sulfonamides and Carbamates: Reaction with various sulfonyl chlorides or chloroformates can yield the corresponding sulfonamide and carbamate derivatives, which have been investigated for their antimicrobial properties.[1][4]
-
Schiff Bases: Condensation of 3-fluoro-4-morpholinoaniline with different aldehydes or ketones leads to the formation of Schiff bases.[4] These derivatives have shown promising biofilm inhibition activity.[4]
Conclusion
The synthetic routes outlined in this application note provide reliable and scalable methods for the preparation of 3-fluoro-4-morpholinoaniline and its analogs. The choice of reduction method for the nitro group can be tailored based on available equipment, desired purity, and environmental considerations, with catalytic hydrogenation generally offering a cleaner and more efficient process. The detailed protocols and comparative data serve as a valuable resource for researchers engaged in the synthesis of this important pharmaceutical intermediate and its derivatives for drug discovery and development.
References
Application of Fluorinated Phenylamine Derivatives in PET Ligand Synthesis: A Focus on the TSPO Ligand [18F]DPA-714
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of fluorinated phenylamine derivatives in the synthesis of Positron Emission Tomography (PET) ligands, with a specific focus on the widely used translocator protein (TSPO) ligand, [18F]DPA-714. While the direct application of 3-Fluoro-4-piperidin-1-yl-phenylamine in PET ligand synthesis is not extensively documented in readily available literature, the synthesis of analogous structures, such as the precursor for [18F]DPA-714, offers valuable insights into the methodologies and protocols employed in this field.
[18F]DPA-714 is a second-generation PET radiotracer that targets the 18 kDa translocator protein (TSPO), a biomarker primarily located on the outer mitochondrial membrane of activated microglia and astrocytes.[1][2] Upregulation of TSPO is associated with neuroinflammatory processes in a variety of neurodegenerative and psychiatric disorders.[2] Consequently, PET imaging with [18F]DPA-714 allows for the in vivo visualization and quantification of neuroinflammation, making it a critical tool in neuroscience research and drug development.[1][3]
Quantitative Data Summary
The following table summarizes key quantitative data for the PET ligand [18F]DPA-714, providing a concise overview of its properties.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 7.0 nM | [3][4] |
| Radiochemical Yield (non-decay-corrected) | 15-20% | [5] |
| Radiochemical Yield (decay-corrected) | Up to 70% (optimized) | [6] |
| Specific Activity | 37 to 111 GBq/µmol | [5] |
| Molar Activity | 270 GBq/µmol | [3][4] |
| LogD | 3.81 | [2] |
Experimental Protocols
This section details the synthetic protocols for a key precursor of DPA-714 and the subsequent radiolabeling procedure to produce [18F]DPA-714.
Synthesis of the Tosylate Precursor for [18F]DPA-714
The synthesis of the tosylate precursor is a crucial step for the subsequent radiolabeling with Fluorine-18. The following protocol is based on established literature procedures.[4][5]
Materials:
-
N,N-diethyl-2-(2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide
-
Ethylene glycol di-p-toluenesulfonate
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N,N-diethyl-2-(2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of ethylene glycol di-p-toluenesulfonate (1.5 equivalents) in anhydrous DMF.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired tosylate precursor.
Automated Radiosynthesis of [18F]DPA-714
The radiosynthesis of [18F]DPA-714 is typically performed using an automated synthesis module. The following is a generalized protocol for the nucleophilic substitution reaction.[5][6][7]
Materials:
-
[18F]Fluoride in [18O]H₂O
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
The tosylate precursor of DPA-714
-
Dimethyl sulfoxide (DMSO)
-
Water for injection
-
Ethanol for injection
-
Sterile filters (0.22 µm)
-
Automated radiosynthesis module (e.g., GE TRACERlab, IBA Synthera)
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
[18F]Fluoride Trapping and Elution: Load the aqueous [18F]fluoride solution onto a pre-conditioned anion exchange cartridge (e.g., QMA). Elute the trapped [18F]fluoride from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110-120 °C). Repeat this step to ensure the reaction mixture is anhydrous.
-
Radiolabeling Reaction: Add a solution of the tosylate precursor (typically 1-5 mg) in a suitable solvent like DMSO or acetonitrile to the dried [18F]fluoride/K₂₂₂/K₂CO₃ complex. Heat the reaction mixture at a high temperature (e.g., 120-160 °C) for a specified time (e.g., 5-15 minutes).[5]
-
Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto a semi-preparative HPLC column (e.g., C18 reverse-phase) for purification.
-
Formulation: Collect the HPLC fraction containing [18F]DPA-714. Remove the organic solvent by rotary evaporation or by passing the fraction through a C18 Sep-Pak cartridge, followed by elution with ethanol and dilution with sterile water for injection or saline.
-
Quality Control: Perform quality control tests on the final product, including radiochemical purity (by HPLC), residual solvent analysis (by GC), pH, and sterility testing.
Visualizations
Synthetic Workflow for [18F]DPA-714
The following diagram illustrates the key steps in the synthesis of the tosylate precursor and the subsequent radiolabeling to produce [18F]DPA-714.
Caption: Synthetic workflow for the preparation of [18F]DPA-714.
TSPO Signaling in Neuroinflammation
The diagram below outlines the role of TSPO in the context of neuroinflammation, the biological process targeted by [18F]DPA-714.
Caption: Role of TSPO in neuroinflammation and its detection by PET.
References
- 1. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 2. Recent developments on PET radiotracers for TSPO and their applications in neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPA-714, a new translocator protein-specific ligand: synthesis, radiofluorination, and pharmacologic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPA-714, a New Translocator Protein–Specific Ligand: Synthesis, Radiofluorination, and Pharmacologic Characterization | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Automated radiosynthesis of [18F]DPA-714 on a commercially available IBA Synthera® - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions of 3-Fluoro-4-piperidin-1-yl-phenylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yields in coupling reactions involving 3-Fluoro-4-piperidin-1-yl-phenylamine.
Troubleshooting Guide: Enhancing Yields in Buchwald-Hartwig Amination
This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound with aryl halides.
Q1: My reaction yield is low or the reaction has stalled. What are the primary causes and how can I improve it?
A: Low yields in the Buchwald-Hartwig amination of this substrate are often linked to catalyst deactivation, suboptimal reaction conditions, or the electronic properties of the coupling partners. This compound is an electron-rich aniline, which can influence the catalytic cycle.
Initial Checks:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.[1] Degas all solvents and reagents thoroughly.
-
Reagent Purity: Use anhydrous solvents and ensure all reagents, especially the amine and the base, are free of moisture.
-
Stirring: Ensure vigorous and efficient stirring, particularly if using heterogeneous bases like potassium or cesium carbonate.
Optimization Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-rich anilines, bulky, electron-rich biaryl phosphine ligands are often essential to promote the reductive elimination step and prevent catalyst decomposition.[1]
-
Recommended Ligands: Consider switching to ligands such as XPhos, SPhos, or RuPhos. These have proven effective for challenging aminations.[1]
-
-
Catalyst System: The use of pre-formed, air-stable palladium precatalysts (e.g., XPhos Pd G3) can lead to more reproducible and higher-yielding reactions compared to generating the active catalyst in-situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[1]
-
Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the aniline.
-
Primary Choice: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.
-
Alternative Bases: If your substrate is sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher reaction temperatures and longer reaction times.[2]
-
-
Solvent Choice: The solvent can significantly impact catalyst solubility and reactivity.
-
Common Solvents: Toluene and 1,4-dioxane are standard choices. Anhydrous and degassed solvents are a must.
-
-
Temperature: Typical reaction temperatures range from 80-110 °C.[1] If you observe catalyst decomposition (e.g., formation of palladium black), consider lowering the temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial.
Q2: I am observing significant side product formation, such as hydrodehalogenation of my aryl halide. What can I do to minimize this?
A: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction in Buchwald-Hartwig aminations. It can arise from β-hydride elimination from the palladium-amido intermediate or from other decomposition pathways.
Troubleshooting Steps:
-
Ligand Choice: Employing bulky ligands that create a sterically hindered environment around the palladium center can disfavor side reactions and promote the desired C-N bond formation.
-
Base Concentration: Using a large excess of a strong base can sometimes promote hydrodehalogenation. Try reducing the equivalents of base to 1.2-1.5 equivalents relative to the limiting reagent.
-
Water Content: Ensure the reaction is strictly anhydrous, as water can be a proton source for the hydrodehalogenation byproduct.
Frequently Asked Questions (FAQs)
Q: Can I use this compound in a Suzuki-Miyaura coupling reaction?
A: Yes, it is possible to use this compound in a Suzuki-Miyaura coupling. To do so, it would first need to be converted into a suitable coupling partner, typically by introducing a halide (e.g., bromine or iodine) or a triflate group onto the aromatic ring, or by converting the amine to a boronic acid or ester. The free amine group may need to be protected during the borylation step.
Q: The piperidine nitrogen on my substrate is basic. Could this interfere with the reaction?
A: While the piperidine nitrogen is basic, it is significantly less nucleophilic than the aniline nitrogen under the reaction conditions. The aniline nitrogen is the primary site of reaction in a Buchwald-Hartwig amination. The basicity of the piperidine moiety is unlikely to interfere with the catalytic cycle, especially when a strong base like NaOtBu is used to deprotonate the aniline.
Q: Is there a preferred type of aryl halide (iodide, bromide, or chloride) to couple with this compound?
A: The general order of reactivity for aryl halides in Buchwald-Hartwig couplings is Ar-I > Ar-Br > Ar-Cl. Aryl iodides and bromides are generally good starting points. Aryl chlorides are less reactive and often require more specialized and active catalyst systems, such as those employing bulky biaryl phosphine ligands like XPhos or the use of N-heterocyclic carbene (NHC) ligands.
Quantitative Data Summary
Table 1: Suzuki-Miyaura Coupling of 3-Chloro-4-fluoroaniline with Arylboronic Acids (Representative Data)
| Arylboronic Acid Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 110 | 18 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 110 | 18 | ~80-90 |
| 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 110 | 18 | ~85-95 |
Note: Yields are estimates based on typical outcomes for this class of reaction.
Table 2: Hypothetical Optimization of Buchwald-Hartwig Amination of this compound with 4-Bromotoluene
| Pd Precatalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| XPhos Pd G3 (2) | XPhos | NaOtBu (1.4) | Toluene | 100 | 12 | >90 |
| RuPhos Pd G3 (2) | RuPhos | NaOtBu (1.4) | Toluene | 100 | 12 | >90 |
| Pd₂(dba)₃ (2) / Xantphos (4) | Xantphos | NaOtBu (1.4) | Dioxane | 110 | 24 | 60-75 |
| XPhos Pd G3 (2) | XPhos | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 50-70 |
This table is illustrative and represents expected outcomes based on established principles for similar substrates. Actual yields may vary.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (to achieve 0.1-0.2 M concentration)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, sodium tert-butoxide, and the XPhos Pd G3 precatalyst.
-
Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 3-Chloro-4-fluoroaniline with an Arylboronic Acid (Adapted from established methods for this substrate)
Materials:
-
3-Chloro-4-fluoroaniline (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)
Procedure:
-
In a Schlenk flask, combine 3-chloro-4-fluoroaniline, the arylboronic acid, and potassium phosphate.
-
In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos, then add this to the Schlenk flask.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting and executing coupling reactions.
Caption: A decision tree for troubleshooting low yields.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
References
Technical Support Center: Purification of 3-Fluoro-4-piperidin-1-yl-phenylamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Fluoro-4-piperidin-1-yl-phenylamine and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process, offering potential causes and solutions in a question-and-answer format.
Question 1: My final product of this compound has a low yield after purification. What are the possible reasons and how can I improve it?
Answer:
Low recovery of the target compound can stem from several factors throughout the synthesis and purification process. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The initial synthesis may not have gone to completion, leaving starting materials or intermediates in the crude product. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion before proceeding to purification.
-
Suboptimal Extraction: During the work-up, the desired product might not be efficiently extracted from the aqueous layer. Ensure the pH of the aqueous phase is optimized for the basicity of the phenylamine derivative to maximize its partitioning into the organic solvent. Multiple extractions with a suitable organic solvent will also enhance recovery.
-
Losses during Crystallization: If using recrystallization for purification, significant product loss can occur if an inappropriate solvent is chosen or if too much solvent is used. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For analogous compounds, such as 3-fluoro-4-morpholinyl aniline, a 20% aqueous ethanolic solution has been used effectively for recrystallization.[1]
-
Improper Column Chromatography Technique: When using column chromatography, issues such as incorrect solvent system polarity, improper column packing, or co-elution with impurities can lead to low yields of the pure compound.
Question 2: I am observing persistent impurities in my purified this compound. How can I identify and remove them?
Answer:
Identifying and removing impurities is a critical step in obtaining a high-purity product. Here’s a systematic approach:
-
Impurity Identification: Utilize analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, LC-MS, and Gas Chromatography-Mass Spectrometry (GC-MS) to characterize the structure of the impurities. Common impurities can include unreacted starting materials, by-products from side reactions, or residual solvents.
-
Recrystallization: This is often the first method of choice for removing minor impurities. A carefully selected solvent system can selectively crystallize the desired product, leaving impurities in the mother liquor. For related aniline derivatives, solvents like ethanol/water mixtures or isopropanol have proven effective.
-
Column Chromatography: For complex mixtures or impurities with similar polarity to the product, column chromatography is a powerful purification technique. A systematic approach to developing a suitable mobile phase using TLC is recommended. Gradient elution, where the solvent polarity is gradually increased, can often provide better separation than isocratic elution.
-
Acid-Base Extraction: Given that this compound is a basic compound, an acid-base extraction can be employed to separate it from neutral or acidic impurities. The amine can be protonated and extracted into an aqueous acidic solution, while neutral impurities remain in the organic phase. The aqueous layer can then be basified and the pure product re-extracted into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting points for developing a column chromatography method for the purification of this compound?
A1: A good starting point for developing a column chromatography method is to use a silica gel stationary phase and a mobile phase consisting of a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The optimal ratio can be determined by running TLC plates with varying solvent ratios. For basic compounds like this, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing and improve peak shape by deactivating acidic sites on the silica gel.
Q2: Can I use reverse-phase chromatography for the purification of this compound?
A2: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is a viable option for purifying this compound, especially for achieving very high purity on a smaller scale. A C18 column is a common choice for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Q3: What are some common safety precautions to take when handling and purifying this compound derivatives?
A3: As with any chemical, it is crucial to consult the Safety Data Sheet (SDS) before handling this compound. Generally, it should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is classified as an irritant.
Data Presentation
| Compound | Purification Method | Purity | Yield |
| 3-Fluoro-4-morpholinyl aniline | Recrystallization (20% aqueous ethanolic solution) | 99.5% (HPLC) | 85% |
| 3-Fluoro-4-pyridine carboxylic acid methyl ester | Recrystallization (petroleum ether) | 96% | 91% |
| 3-Fluoro-4-pyridine carboxamide | Removal of solvent under reduced pressure | 96% | 85-91% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization for specific derivatives.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but the compound will be sparingly soluble when cold. Based on analogous compounds, start with an ethanol/water mixture.
-
Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excess.
-
Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The desired compound should crystallize out. The cooling can be further facilitated by placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of this compound derivatives.
References
side reaction products in the synthesis of 3-Fluoro-4-piperidin-1-yl-phenylamine analogs
Technical Support Center: Synthesis of 3-Fluoro-4-piperidin-1-yl-phenylamine Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is a two-step synthesis. It begins with the nucleophilic aromatic substitution (SNAr) of a di-halogenated precursor, typically 3,4-difluoronitrobenzene, with piperidine. This is followed by the reduction of the nitro group to an amine, commonly achieved through catalytic hydrogenation.[1]
Q2: What are the primary side reaction products I should monitor during the synthesis?
A2: The key side products to monitor for are:
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Isomeric Products: Formation of 2-Fluoro-4-piperidin-1-yl-phenylamine if the starting material allows for non-regioselective substitution.
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Di-substituted Products: Reaction of a second piperidine molecule, replacing the remaining fluorine atom.
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Dehalogenated Impurities: Loss of the fluorine atom during the nitro reduction step.[2]
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Incompletely Reduced Intermediates: Such as the corresponding nitroso or hydroxylamine compounds.[2]
Q3: How can I minimize the formation of the di-piperidine substituted byproduct?
A3: To minimize di-substitution, it is crucial to control the stoichiometry of the reactants. Use a slight excess (e.g., 1.1-1.2 equivalents) of piperidine rather than a large excess. Additionally, monitoring the reaction progress via TLC or HPLC and stopping the reaction once the starting material is consumed can prevent the formation of this byproduct. Lowering the reaction temperature may also improve selectivity.
Q4: What causes defluorination during the nitro reduction step, and how can it be prevented?
A4: Defluorination, or hydrodefluorination, is a common side reaction during catalytic hydrogenation of halogenated nitroarenes.[3] It is often caused by aggressive reaction conditions. To prevent it, consider the following:
-
Catalyst Choice: Use a more selective catalyst or a catalyst modifier.
-
Reaction Conditions: Lower the hydrogen pressure and reaction temperature.[2]
-
Reaction Time: Reduce the overall reaction time to the minimum required for complete nitro reduction.[2]
Q5: My reaction conversion is high, but the isolated yield is consistently low. What are the likely causes?
A5: Low isolated yield despite high conversion often points to issues during the workup and purification stages. Potential causes include inefficient extraction of the product from the aqueous layer or product loss during recrystallization.[2] To improve yield, ensure the pH of the aqueous layer is adjusted to render the aniline as a free base for efficient organic solvent extraction.[2] For recrystallization, carefully select a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature, and avoid using an excessive volume of solvent.[2]
Troubleshooting Guide
This guide addresses specific problems identified through analytical methods like HPLC, LC-MS, or NMR.
| Problem Identification | Potential Cause(s) | Recommended Solution(s) |
| Presence of Isomeric Impurity | - Poor regioselectivity in the SNAr reaction. - Starting material is susceptible to multiple substitution patterns. | - Optimize reaction temperature; lower temperatures often favor the desired isomer. - Screen different solvents, as solvent polarity can influence regioselectivity.[4] |
| High Levels of Di-substituted Product | - Excess piperidine used. - Reaction time is too long or temperature is too high. | - Use a controlled stoichiometry (1.1-1.2 eq. of piperidine). - Monitor the reaction closely with TLC/HPLC and stop it upon completion. - Reduce the reaction temperature. |
| Defluorinated Product Detected | - Hydrogenolysis of the C-F bond during nitro reduction. - Overly aggressive hydrogenation conditions (high H₂ pressure, temperature, or catalyst loading).[2] | - Screen alternative catalysts (e.g., different Pd/C preparations, PtO₂). - Reduce hydrogen pressure and reaction temperature.[2] - Minimize reaction time. |
| Incomplete Nitro Group Reduction | - Catalyst deactivation or poisoning.[2] - Insufficient hydrogen pressure or poor mixing. - Reaction temperature is too low. | - Ensure the catalyst is fresh and active. - Increase hydrogen pressure and ensure vigorous stirring for proper phase mixing.[2] - Gradually increase the reaction temperature in 5-10°C increments. |
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-4-(piperidin-1-yl)-1-nitrobenzene (SNAr Step)
-
Reaction Setup: To a solution of 3,4-difluoronitrobenzene (1.0 eq.) in a suitable solvent (e.g., DMSO, DMF, or ACN) in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃) (2.0 eq.).
-
Nucleophile Addition: Add piperidine (1.1 eq.) dropwise to the mixture at room temperature with vigorous stirring.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and monitor its progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water. The product will often precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If necessary, the crude product can be purified further by recrystallization from a suitable solvent like ethanol or isopropanol.
Protocol 2: Reduction of 3-Fluoro-4-(piperidin-1-yl)-1-nitrobenzene
-
Catalyst Loading: In a hydrogenation vessel, add 3-Fluoro-4-(piperidin-1-yl)-1-nitrobenzene (1.0 eq.) and a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate). Add a palladium on carbon catalyst (e.g., 5-10% Pd/C) at a loading of 1-5 mol%.
-
Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature.[2]
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is fully consumed (typically 2-6 hours).
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography or recrystallization if needed.
Visualizations
Caption: General synthetic pathway for this compound.
Caption: Potential side products in the two-step synthesis.
Caption: Troubleshooting workflow for impurity identification and resolution.
References
optimizing reaction conditions for N-alkylation of 3-Fluoro-4-piperidin-1-yl-phenylamine
Technical Support Center: N-alkylation of 3-Fluoro-4-piperidin-1-yl-phenylamine
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the successful N-alkylation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in N-alkylation reactions?
A1: this compound is an electron-rich aniline derivative, making the primary amine a moderately good nucleophile. The piperidine group is strongly electron-donating, which increases the nucleophilicity of the exocyclic amine. However, the fluorine atom at the meta-position is electron-withdrawing, which slightly attenuates this reactivity. Generally, the reaction proceeds under standard N-alkylation conditions, but optimization is often necessary to achieve high yields and minimize side products.
Q2: Which alkylating agents are most suitable for this reaction?
A2: The choice of alkylating agent is critical. Alkyl iodides are the most reactive, followed by bromides and then chlorides. For less reactive alkylating agents, or to prevent over-alkylation, alkyl tosylates or mesylates can be effective alternatives. The reactivity order is generally: R-I > R-Br > R-OTs > R-OMs > R-Cl.
Q3: What is the optimal choice of base and solvent for this N-alkylation?
A3: A moderately strong, non-nucleophilic base is typically required to deprotonate the amine, enhancing its nucleophilicity. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are preferred as they can dissolve the amine salt and facilitate the Sₙ2 reaction.
Q4: What are the common side reactions to be aware of?
A4: The most common side reaction is N,N-dialkylation, where a second alkyl group is added to the nitrogen atom. This is more prevalent with highly reactive alkylating agents and an excess of the alkylating agent. Another potential side reaction is the quaternization of the piperidine nitrogen, although this is less likely due to its tertiary nature and steric hindrance.
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| 1. Insufficient Base Strength/Solubility | The base may not be strong enough to deprotonate the aniline effectively. Switch to a stronger base like Cesium Carbonate (Cs₂CO₃) or, for aprotic, non-polar solvents, consider Sodium Hydride (NaH). |
| 2. Poor Reactivity of Alkylating Agent | Alkyl chlorides or sterically hindered alkylating agents may react too slowly. Switch to a more reactive alkyl bromide or iodide. Adding a catalytic amount of Sodium Iodide (NaI) can facilitate the reaction with alkyl chlorides or bromides via the Finkelstein reaction. |
| 3. Low Reaction Temperature | The reaction may require more thermal energy to overcome the activation barrier. Increase the temperature in 10-20°C increments, monitoring for potential side product formation by TLC or LC-MS. |
| 4. Degradation of Reagents | The alkylating agent may have degraded, or the solvent may contain water. Use freshly opened or purified reagents and ensure anhydrous conditions by using dry solvents. |
Problem: Formation of N,N-Dialkylated Impurity
| Possible Cause | Suggested Solution |
| 1. High Stoichiometry of Alkylating Agent | An excess of the alkylating agent will favor the formation of the dialkylated product. Use a stoichiometric amount (1.0-1.1 equivalents) of the alkylating agent relative to the amine. |
| 2. High Reaction Concentration | High concentrations can increase the rate of the second alkylation step. Try running the reaction at a lower concentration. |
| 3. Slow Addition of Alkylating Agent | Adding the alkylating agent all at once can create localized high concentrations. Add the alkylating agent dropwise over a period of time to maintain a low concentration. |
Data on Reaction Condition Optimization
The following tables summarize the results of optimizing reaction conditions for the N-alkylation of this compound with 1-bromobutane.
Table 1: Effect of Different Bases on Reaction Yield
| Entry | Base (2.0 eq.) | Solvent | Temperature (°C) | Time (h) | Mono-alkylated Yield (%) | Di-alkylated Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 12 | 68 | 15 |
| 2 | Cs₂CO₃ | DMF | 80 | 8 | 85 | 7 |
| 3 | NaH | THF | 65 | 6 | 75 | 18 |
| 4 | Et₃N | MeCN | 80 | 24 | 35 | <5 |
Reaction Conditions: this compound (1.0 mmol), 1-bromobutane (1.1 mmol), Base (2.0 mmol), Solvent (10 mL).
Table 2: Effect of Different Solvents on Reaction Yield
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Mono-alkylated Yield (%) | Di-alkylated Yield (%) |
| 1 | DMF | Cs₂CO₃ | 80 | 8 | 85 | 7 |
| 2 | MeCN | Cs₂CO₃ | 80 | 12 | 72 | 6 |
| 3 | DMSO | Cs₂CO₃ | 80 | 8 | 82 | 9 |
| 4 | THF | Cs₂CO₃ | 65 | 18 | 65 | 10 |
Reaction Conditions: this compound (1.0 mmol), 1-bromobutane (1.1 mmol), Cs₂CO₃ (2.0 mmol), Solvent (10 mL).
Experimental Protocol: N-butylation of this compound
Materials:
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This compound (1.0 equiv)
-
1-Bromobutane (1.1 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
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Brine solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet.
Procedure:
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To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.0 g, 5.18 mmol).
-
Add anhydrous DMF (25 mL) and stir until the amine is fully dissolved.
-
Add Cesium Carbonate (e.g., 3.37 g, 10.36 mmol).
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Add 1-bromobutane (e.g., 0.61 mL, 5.70 mmol) dropwise to the stirring suspension.
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Heat the reaction mixture to 80°C and stir for 8 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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After completion, cool the mixture to room temperature and pour it into water (100 mL).
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, and filter.
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Concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to yield the pure N-butyl-3-fluoro-4-(piperidin-1-yl)aniline.
Visualizations
Caption: General workflow for the N-alkylation experiment.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Reaction pathway showing desired product and side product.
troubleshooting poor solubility of 3-Fluoro-4-piperidin-1-yl-phenylamine products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 3-Fluoro-4-piperidin-1-yl-phenylamine. The content is tailored for researchers, scientists, and professionals in drug development who may encounter solubility challenges during their experiments.
Troubleshooting Poor Solubility
Poor aqueous solubility is a common challenge in drug discovery that can lead to unreliable results in biological assays and difficulties in formulation development.[1][2] The following guide addresses specific issues you might encounter with this compound, a compound that possesses structural features—an aromatic amine and a piperidine moiety—that make its solubility highly dependent on experimental conditions.[3][4]
Frequently Asked Questions (FAQs)
Q1: My this compound product is poorly soluble in my aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?
A1: The first and most critical factor to investigate is pH. Your compound has a basic piperidine nitrogen and a weakly basic aniline nitrogen.[3][5] In neutral or basic solutions, the compound will be in its free base form, which is less polar and thus expected to have lower aqueous solubility.[6] By lowering the pH, you can protonate the amine groups, forming a more soluble salt.[7][8]
Recommended Action:
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Attempt to dissolve the compound in an acidic buffer (e.g., pH 4-5).
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Prepare a concentrated stock solution in an acidic aqueous buffer or a suitable organic solvent (see Q2) and then dilute it into your final aqueous medium. This is a common approach for kinetic solubility assessments.[1]
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For many amine-containing compounds, a significant increase in solubility is observed at a pH at least 2 units below their pKa.[9]
Q2: What organic solvents can I use to prepare a stock solution?
A2: For initial high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice and is widely used for kinetic solubility assays where the final concentration of DMSO is kept low (typically <1%).[1][10] Other potential water-miscible co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[11] The choice of co-solvent can significantly impact the solubility of your compound.[11]
Q3: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What does this mean and how can I fix it?
A3: This indicates that you have exceeded the kinetic solubility of the compound in the final aqueous medium.[1][12] The compound was soluble in the initial DMSO stock but crashed out upon dilution into the aqueous environment where it is less soluble.
Troubleshooting Steps:
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Lower the Final Concentration: Your target concentration may be too high for the compound's intrinsic solubility in that specific buffer.
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Increase Co-solvent Percentage: If your experimental system allows, slightly increasing the percentage of the organic co-solvent in the final solution can help maintain solubility.
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Adjust the pH: As mentioned in Q1, ensure the pH of your final aqueous buffer is sufficiently acidic to keep the compound protonated and in solution.[2]
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Consider Formulation Strategies: For more advanced applications, technologies such as amorphous solid dispersions or the use of cyclodextrins can enhance solubility, although these require significant formulation development.[13]
Q4: Should I be measuring kinetic or thermodynamic solubility?
A4: The choice depends on your stage of research.[14]
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Kinetic Solubility: This is typically measured in early-stage drug discovery. It's a high-throughput method that assesses how readily a compound precipitates from a DMSO stock solution when diluted into a buffer.[1][14] It helps quickly flag compounds with potential solubility liabilities.[2]
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Thermodynamic Solubility: This is the true equilibrium solubility of the compound's most stable solid form in a specific medium.[2][15] It is a more time- and resource-intensive measurement, often performed during lead optimization and pre-formulation stages to guide final formulation decisions.[1][14]
Quantitative Data Summary
While specific experimental solubility data for this compound is not publicly available, researchers can generate this data using the protocols outlined below. The following table provides a template for summarizing such data.
| Parameter | pH 5.0 Buffer | pH 7.4 Buffer (PBS) | Solvent | Method |
| Kinetic Solubility | e.g., >200 µM | e.g., 15 µM | 2% DMSO (final) | Nephelometry/Turbidimetry |
| Thermodynamic Solubility | e.g., 150 µM | e.g., 5 µM | Aqueous Buffer | Shake-Flask (LC-MS/UV) |
Data shown are illustrative examples for a typical basic compound and should be determined experimentally.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This protocol is adapted for high-throughput screening to quickly assess the solubility of a compound upon its addition from a DMSO stock to an aqueous buffer.[2]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous test buffer (e.g., 98 µL of PBS at pH 7.4). This results in a final DMSO concentration of 2%.
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Incubation: Shake the plate for a period of 1 to 2 hours at a constant temperature (e.g., 25°C).[1]
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Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
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Data Analysis: The kinetic solubility is defined as the highest concentration that does not lead to significant precipitation, determined by a predefined turbidity threshold compared to controls.[2]
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of the solid compound and is considered the "gold standard".[1][2]
Methodology:
-
Compound Addition: Add an excess amount of the solid this compound powder to a vial containing a known volume of the desired aqueous buffer (e.g., PBS pH 7.4). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[1]
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Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifuging the samples at high speed and carefully collecting the supernatant, or by filtering through a low-binding filter plate (e.g., 0.45 µm PVDF).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant. This is usually done using a validated analytical method like LC-MS/MS or UV-Vis spectroscopy, against a standard curve prepared with a known concentration of the compound.
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Result: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.
Visualizations
Troubleshooting Workflow for Poor Solubility
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for poor compound solubility.
Factors Affecting Solubility of Amine Compounds
This diagram illustrates the key physicochemical and environmental factors that influence the solubility of a basic compound like this compound.
References
- 1. enamine.net [enamine.net]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. issr.edu.kh [issr.edu.kh]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Workup [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. wjbphs.com [wjbphs.com]
- 12. inventivapharma.com [inventivapharma.com]
- 13. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Scale-up Synthesis of 3-Fluoro-4-piperidin-1-yl-phenylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Fluoro-4-piperidin-1-yl-phenylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in the Nucleophilic Aromatic Substitution (SNAr) Step
Question: We are experiencing a low yield during the reaction of 3,4-difluoronitrobenzene with piperidine. What are the potential causes and how can we improve the yield?
Answer: Low yields in the SNAr reaction are a common challenge during scale-up. Several factors could be contributing to this issue:
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Incomplete Reaction: The reaction may not be going to completion. Consider extending the reaction time or increasing the temperature. However, be cautious as higher temperatures can lead to side product formation.
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Base Equivalents: Ensure that an adequate amount of base (e.g., K2CO3, Et3N) is used to neutralize the HF generated during the reaction. On a larger scale, localized concentration gradients can affect the reaction, so efficient stirring is crucial.
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can solvate the cationic species and accelerate the reaction. Ensure the solvent is anhydrous, as water can react with the starting materials and reagents.
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Piperidine Volatility: Piperidine is a relatively volatile amine. On a larger scale with extended reaction times and elevated temperatures, loss of piperidine due to evaporation can occur. Ensure your reactor is well-sealed or consider using a slight excess of piperidine.
Issue 2: Formation of Impurities
Question: We are observing significant impurity peaks in our HPLC analysis of the crude product. What are the likely impurities and how can we minimize their formation?
Answer: Impurity formation is a critical concern in scale-up synthesis. The most common impurities in this synthesis include:
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Di-substituted Product: Reaction of the product, 4-(3-fluoro-4-nitrophenyl)piperidine, with another molecule of piperidine to yield a di-substituted product is possible, though less likely due to the deactivating effect of the nitro group. To minimize this, avoid a large excess of piperidine and control the reaction temperature.
-
Positional Isomers: While the fluorine at the 4-position is more activated towards nucleophilic attack by the para-nitro group, some substitution at the 3-position can occur, leading to the formation of 3-(piperidin-1-yl)-4-fluoronitrobenzene. Optimizing the reaction temperature can help improve regioselectivity. Lower temperatures generally favor the desired para-substitution.
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Unreacted Starting Material: The presence of unreacted 3,4-difluoronitrobenzene indicates an incomplete reaction. Refer to the troubleshooting points for low yield.
-
Byproducts from the Reduction Step: Incomplete reduction of the nitro group in the subsequent step can lead to nitroso or azoxy impurities. Ensure sufficient reducing agent and reaction time are used.
Issue 3: Difficult Purification of the Final Product
Question: We are facing challenges in purifying this compound on a large scale. What are the recommended purification methods?
Answer: Large-scale purification requires robust and scalable methods. Consider the following:
-
Crystallization: This is often the most cost-effective and scalable purification method for solid compounds. A systematic solvent screening should be performed to identify a suitable solvent or solvent system for recrystallization. Common solvents to try include isopropanol, ethanol, ethyl acetate, and heptane, or mixtures thereof.
-
Column Chromatography: While effective at the lab scale, traditional column chromatography can be expensive and time-consuming for large quantities. If required, consider using automated flash chromatography systems with larger columns.
-
Acid-Base Extraction: As an amine, the product can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for washing with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer will precipitate the purified free amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the large-scale production of this compound?
A1: The most common and industrially viable route involves a two-step process:
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Nucleophilic Aromatic Substitution (SNAr): Reaction of 3,4-difluoronitrobenzene with piperidine in the presence of a base to form 1-(3-fluoro-4-nitrophenyl)piperidine.
-
Reduction: Reduction of the nitro group of 1-(3-fluoro-4-nitrophenyl)piperidine to the corresponding amine using standard reduction methods such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid reduction (e.g., Fe/HCl).
Q2: What are the key safety precautions to consider during the scale-up of this synthesis?
A2: Safety is paramount in any scale-up process. Key considerations include:
-
Piperidine Handling: Piperidine is a flammable and corrosive liquid with a strong odor. Handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Hydrogenation: If using catalytic hydrogenation for the reduction step, be aware of the flammability of hydrogen gas. Use appropriate equipment and follow established safety protocols for handling hydrogen.
-
Exothermic Reactions: The SNAr reaction can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. Ensure the reactor has adequate cooling capacity and monitor the internal temperature closely.
Q3: How can I monitor the progress of the reactions?
A3: Reaction progress can be monitored by various analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of products and impurities. This is the preferred method for in-process control during scale-up.
-
Gas Chromatography (GC): Can also be used, particularly for monitoring the volatile starting materials.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-fluoro-4-nitrophenyl)piperidine (SNAr Step)
-
Reactor Setup: Charge a clean and dry reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with 3,4-difluoronitrobenzene (1.0 eq) and a suitable solvent such as N,N-dimethylformamide (DMF, 5-10 volumes).
-
Reagent Addition: Add potassium carbonate (K2CO3, 1.5 eq) to the reactor. Begin stirring to form a slurry.
-
Piperidine Addition: Slowly add piperidine (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. The product will precipitate out of the solution.
-
Isolation: Filter the solid product, wash with water until the filtrate is neutral, and then wash with a cold, non-polar solvent like heptane to remove non-polar impurities.
-
Drying: Dry the isolated solid under vacuum at 50-60 °C to a constant weight.
Protocol 2: Synthesis of this compound (Reduction Step)
-
Reactor Setup: Charge a hydrogenation reactor with 1-(3-fluoro-4-nitrophenyl)piperidine (1.0 eq), a suitable solvent like methanol or ethanol (10-15 volumes), and a palladium on carbon catalyst (Pd/C, 1-2 mol%).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (50-60 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/heptane) to yield pure this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for the SNAr Step
| Parameter | Condition A | Condition B | Condition C |
| Base | K2CO3 | Et3N | DBU |
| Solvent | DMF | Acetonitrile | DMSO |
| Temperature (°C) | 80 | 80 | 100 |
| Reaction Time (h) | 6 | 12 | 4 |
| Yield (%) | 92 | 75 | 95 |
| Purity (HPLC, %) | 98.5 | 95.2 | 98.9 |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the SNAr step.
managing regioselectivity in reactions with 3-Fluoro-4-piperidin-1-yl-phenylamine
Welcome to the technical support center for managing regioselectivity in reactions involving 3-Fluoro-4-piperidin-1-yl-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common challenges encountered during the chemical synthesis and functionalization of this specific aniline derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?
A1: The regiochemical outcome of EAS reactions on this molecule is determined by the combined electronic and steric effects of its three substituents: the primary amine (-NH₂), the piperidin-1-yl group, and the fluorine (-F) atom.
-
Amino Group (-NH₂): This is a very strong activating group and a powerful ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance.[1][2]
-
Piperidin-1-yl Group: As a tertiary amine, this group is also a strong activating, ortho, para-director for similar resonance reasons.
-
Fluorine Atom (-F): Fluorine is an anomaly. It is an electronegative atom that deactivates the ring towards electrophilic attack through a strong inductive effect (-I).[3] However, it possesses lone pairs that can be donated via resonance (+R), making it an ortho, para-director.[1]
The powerful activating effects of the two nitrogen groups dominate, making the ring highly susceptible to electrophilic attack.[4]
Q2: Which positions on the aromatic ring are most reactive towards electrophiles?
A2: The positions ortho to the primary amino group (C2 and C6) are the most electronically activated. The piperidin-1-yl group strongly activates its ortho positions (C3 and C5), but C3 is already substituted with fluorine. The fluorine atom directs ortho (to C2 and C4) and para (to C6). The synergistic directing effects of the -NH₂ and -F groups strongly favor substitution at the C2 and C6 positions. The C5 position is also activated, but to a lesser extent and is sterically more hindered.
Q3: Why am I observing a mixture of poly-substituted products?
A3: The high reactivity of the aniline ring, due to the potent activating effects of the two amino groups, often leads to over-reaction, resulting in the addition of multiple electrophiles.[4] Even without strong catalysts, reactions like bromination can proceed uncontrollably to yield di- or tri-substituted products.[4]
Q4: Are Friedel-Crafts reactions a viable option for this compound?
A4: No, Friedel-Crafts alkylations and acylations are generally unsuccessful with highly activated anilines like this one.[2][5] The basic amino groups form a strong complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring and prevents the desired reaction from occurring.[2]
Troubleshooting Guide: Poor Regioselectivity
This guide addresses specific issues you may encounter during electrophilic aromatic substitution reactions.
Issue 1: Poor Regioselectivity in Halogenation (e.g., Bromination)
-
Scenario: You are attempting a monobromination of this compound but are isolating a mixture of mono-, di-, and tri-brominated isomers, with low yield of the desired product.
-
Potential Causes:
-
High Ring Activation: The combined electron-donating effects of the amino and piperidinyl groups make the aromatic ring extremely nucleophilic, leading to rapid, uncontrolled reactions.[4]
-
Harsh Reaction Conditions: Using strong brominating agents (like Br₂) or elevated temperatures can exacerbate the issue of polysubstitution.
-
-
Solutions & Optimization:
-
Protect the Amino Group: The most effective strategy to control reactivity is to temporarily protect the primary amino group as an amide (e.g., an acetanilide).[4] The acetyl group moderates the activating effect, making the ring less reactive and allowing for more controlled, selective halogenation.[4] The bulky acetyl group also sterically hinders the ortho positions, often favoring substitution at the para position relative to the acetyl group (C6).[4]
-
Milder Halogenating Agents: Use less reactive reagents such as N-Bromosuccinimide (NBS) instead of bromine.[6]
-
Control Reaction Temperature: Performing the reaction at lower temperatures can help improve selectivity by favoring the thermodynamically more stable product.[7]
-
Illustrative Isomer Distribution in Bromination
| Starting Material | Brominating Agent | Conditions | Major Product(s) | Minor Product(s) |
| Unprotected Amine | Br₂ in H₂O | Room Temp | 2,6-dibromo & 2,5,6-tribromo derivatives | Mono-bromo isomers |
| N-acetylated Amine | NBS in THF | 0 °C to RT | 6-bromo derivative | 2-bromo derivative |
Note: This table presents expected outcomes based on general principles of aniline chemistry. Actual yields may vary.
Issue 2: Uncontrolled Nitration and Oxidation
-
Scenario: Attempted nitration with a standard nitric acid/sulfuric acid mixture results in a dark, tar-like substance with little to no desired product.
-
Potential Causes:
-
Oxidation: Anilines are highly susceptible to oxidation by strong acids, especially nitric acid, leading to the formation of polymeric, tarry byproducts.[4]
-
Anilinium Ion Formation: In strongly acidic media, the amino groups are protonated to form anilinium ions. This converts them into powerful deactivating, meta-directing groups, leading to undesired products.[7]
-
-
Solutions & Optimization:
-
Amide Protection: As with halogenation, protecting the primary amine as an acetanilide is crucial. This prevents both oxidation and protonation of the nitrogen atom.[4]
-
Milder Nitrating Conditions: Use alternative nitrating agents that do not require strongly acidic conditions, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride) or other specialized reagents.[8][9]
-
Key Experimental Protocols
Protocol 1: N-Acetylation of this compound
This protocol details the protection of the primary amino group to moderate its reactivity prior to electrophilic substitution.
-
Materials: this compound, Acetic Anhydride, Pyridine, Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate.
-
Methodology:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude N-(3-fluoro-4-(piperidin-1-yl)phenyl)acetamide, which can be purified by recrystallization or column chromatography.
-
Protocol 2: Regioselective para-Bromination of the N-Acetylated Derivative
This protocol describes the selective bromination at the C6 position (para to the protected amino group).
-
Materials: N-(3-fluoro-4-(piperidin-1-yl)phenyl)acetamide, N-Bromosuccinimide (NBS), Tetrahydrofuran (THF), Water.
-
Methodology:
-
Dissolve the N-acetylated starting material (1.0 eq) in THF in a flask protected from light.
-
Cool the solution to 0 °C.
-
Add NBS (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-3 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[10]
-
Wash the combined organic layers with saturated sodium thiosulfate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N-(2-bromo-5-fluoro-4-(piperidin-1-yl)phenyl)acetamide.[10]
-
The acetyl protecting group can then be removed by acid- or base-catalyzed hydrolysis to yield the free amine.[4]
-
Visualizations
Caption: Analysis of substituent directing effects on the aromatic ring.
Caption: Troubleshooting workflow for managing poor regioselectivity.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
preventing decomposition of 3-Fluoro-4-piperidin-1-yl-phenylamine during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-Fluoro-4-piperidin-1-yl-phenylamine during its synthesis.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is discolored (yellow to brown). What is the likely cause and can I still use it?
A1: The discoloration of your product is a common issue and is most likely due to the oxidation of the primary aromatic amine group.[1][2] Anilines, in general, are susceptible to air and light-induced oxidation, which leads to the formation of highly colored impurities, such as quinone-imines and polymeric materials.[2][3] The presence of the electron-donating piperidine group can increase the susceptibility of the aniline ring to oxidation.
Whether you can use the discolored product depends on the purity requirements of your subsequent reactions. The presence of these impurities can lead to lower yields, unexpected side products, and difficulties in purification in the next steps.[4] For applications requiring high purity, it is strongly recommended to either purify the material or synthesize a fresh, colorless batch.
Q2: I am observing significant impurity formation during the synthesis. What are the potential decomposition pathways?
A2: Decomposition can occur at multiple stages of the synthesis. The primary pathways to consider are:
-
Oxidation: As mentioned, the aniline moiety is prone to oxidation, especially when exposed to air (oxygen), light, or oxidizing agents.[2] This can happen during the reaction, work-up, purification, or storage.
-
Side reactions during Nucleophilic Aromatic Substitution (SNAr): If your synthesis involves the reaction of a di-substituted fluoroaromatic compound (e.g., 1,2-difluoro-4-nitrobenzene) with piperidine, incomplete reaction or side reactions can occur. The position of the activating group (like a nitro group) is crucial for the regioselectivity of the substitution.[5]
-
Byproducts from Nitro Group Reduction: If your synthesis involves the reduction of a nitro-intermediate (e.g., 3-fluoro-4-piperidin-1-yl-nitrobenzene), incomplete reduction or the formation of side products like azo or azoxy compounds can occur.[6][7]
-
Acid-Mediated Decomposition: While anilines are basic, strong acidic conditions, especially at elevated temperatures, can potentially lead to side reactions or degradation.[8]
Q3: How can I minimize the decomposition of this compound during synthesis and purification?
A3: To minimize decomposition, consider the following strategies:
-
Maintain an Inert Atmosphere: Whenever possible, conduct reactions, work-up procedures, and purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][9]
-
Protect from Light: Use amber glassware or cover your reaction vessels with aluminum foil to protect the reaction mixture and the isolated product from light.[1][8]
-
Control Reaction Temperature: Avoid excessive heating, as it can accelerate decomposition.[10] Monitor your reactions carefully and use the lowest effective temperature.
-
Purification Considerations:
-
Chromatography: When purifying by column chromatography, consider deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) to prevent streaking and decomposition of the basic aniline on the acidic silica.
-
Distillation/Crystallization: If applicable, perform these procedures under reduced pressure and with an inert gas bleed to minimize thermal stress and oxidation.
-
-
Thorough Work-up: Ensure complete removal of any oxidizing agents or strong acids/bases used during the synthesis.
Q4: What are the best practices for storing the final product to ensure its stability?
A4: Proper storage is crucial for maintaining the purity of this compound.
-
Short-term storage: Store in a tightly sealed amber vial in a cool, dark place.
-
Long-term storage: For extended periods, it is best to store the compound under an inert atmosphere (nitrogen or argon) in a sealed container at 2-8°C.[11][12]
Troubleshooting Guides
Problem: Low Yield and/or Impure Product
This guide addresses common issues encountered during the synthesis of this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Discoloration (Yellow/Brown) of the final product | Oxidation of the aniline group.[2] | - Perform the reaction, work-up, and purification under an inert atmosphere (N₂ or Ar).[1][9]- Protect the reaction and product from light.[8]- Use degassed solvents.- Purify the final product by column chromatography (with a small amount of triethylamine in the eluent) or recrystallization. |
| Multiple spots on TLC after SNAr reaction | Incomplete reaction, side-products from substitution at an undesired position, or decomposition of the product. | - Monitor the reaction closely by TLC or LC-MS to ensure complete consumption of the starting material.- Optimize the reaction temperature and time.- Ensure the purity of the starting materials and reagents. |
| Formation of colored byproducts during nitro group reduction | Formation of azo or azoxy compounds due to incomplete reduction.[6] | - Choose a robust and selective reducing agent (e.g., catalytic hydrogenation with Pd/C, SnCl₂/HCl).- Ensure sufficient equivalents of the reducing agent are used.- Monitor the reaction to completion. |
| Product loss during aqueous work-up | The product may have some water solubility, especially if the aqueous phase is acidic (forming the anilinium salt).[13] | - Adjust the pH of the aqueous layer to be basic (pH > 8) before extraction with an organic solvent.- Use a continuous liquid-liquid extractor for more efficient extraction if solubility is an issue. |
| Streaking or decomposition on silica gel column | The basic aniline interacts strongly with the acidic silica gel. | - Deactivate the silica gel by pre-treating it with the eluent containing a small percentage (0.1-1%) of triethylamine or another suitable base.[13] |
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr and Nitro Reduction
This is a representative protocol based on common synthetic routes for similar compounds.
-
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or ACN) in a round-bottom flask, add piperidine (1.1 eq) and a base such as K₂CO₃ (1.5 eq).
-
Heat the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude 1-(2-fluoro-4-nitrophenyl)piperidine.
-
-
Step 2: Nitro Group Reduction
-
Dissolve the crude 1-(2-fluoro-4-nitrophenyl)piperidine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, for example, 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate, with 0.1% triethylamine added to the eluent) or by recrystallization.
-
Visualizations
Caption: Potential decomposition and side reaction pathways during the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Al 2 O 3 promoted mechanochemical nucleophilic aromatic substitution - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00039K [pubs.rsc.org]
- 6. pure.rug.nl [pure.rug.nl]
- 7. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. benchchem.com [benchchem.com]
- 11. chemscene.com [chemscene.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Impurity Profiling of 3-Fluoro-4-piperidin-1-yl-phenylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical techniques for impurity profiling of 3-Fluoro-4-piperidin-1-yl-phenylamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
-
Process-Related Impurities: Starting materials (e.g., 3,4-difluoroaniline, piperidine), intermediates, and by-products from the synthetic route.
-
Degradation Products: Arising from exposure to light, heat, or reactive agents. Aromatic amines can be susceptible to oxidation.[4][5]
-
Isomeric Impurities: Positional isomers that may form during the synthesis.
Q2: Which analytical technique is most suitable for the impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (LC-MS), is the most versatile and widely used technique for the impurity profiling of non-volatile and thermally labile pharmaceutical compounds like this compound.[6][7] Gas Chromatography (GC) may be suitable for volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities.[6][8]
Q3: What are the key considerations for developing an HPLC method for this analysis?
A3: Key considerations for HPLC method development include selecting an appropriate column (a C18 column is a common starting point for reversed-phase chromatography), optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water with a pH modifier like formic acid or ammonium acetate), setting a suitable column temperature, and choosing an appropriate detection wavelength (UV detection is common for aromatic compounds).[9][10]
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| No Peaks or Very Small Peaks | - Incorrect injection volume- Sample too dilute- Detector issue | - Verify autosampler/syringe injection volume.- Prepare a more concentrated sample.- Check detector lamp and settings. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from a previous injection | - Flush the system with a strong solvent.- Run a blank injection to check for carryover.- Use fresh, high-purity mobile phase solvents.[11] |
| Peak Tailing | - Column degradation- Secondary interactions between the analyte and the stationary phase- Sample overload | - Use a new or different column.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Inject a smaller sample volume or a more dilute sample. |
| Peak Fronting | - Sample solvent incompatible with the mobile phase- Column collapse | - Dissolve the sample in the mobile phase if possible.- Ensure the column is compatible with the mobile phase conditions. |
| Variable Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction | - Prepare fresh mobile phase and ensure proper mixing/degassing.- Use a column oven to maintain a constant temperature.- Check pump for leaks and ensure consistent flow rate.[12] |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit)- Particulate matter from the sample | - Replace the guard column or in-line filter.- Filter the sample before injection.- Back-flush the column with an appropriate solvent.[13] |
Sample Preparation
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Sample Solubility | - Inappropriate solvent choice | - Test different solvents for sample dissolution.- Gentle heating or sonication may aid dissolution. |
| Sample Degradation | - Sample instability in the chosen solvent or under ambient conditions | - Prepare samples fresh before analysis.- Store samples in a cool, dark place.- Investigate the stability of the analyte in different solvents. |
| Inconsistent Results | - Inaccurate sample weighing or dilution- Incomplete extraction of impurities | - Use a calibrated analytical balance.- Ensure thorough mixing and vortexing during sample preparation.- Optimize extraction parameters (e.g., solvent, time, temperature). |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This method is a general starting point and should be optimized for your specific instrumentation and impurity profile.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or an optimized wavelength based on the UV spectrum of the main compound and its impurities)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
LC-MS Method for Impurity Identification
This method is for the identification of unknown impurities.
-
Instrumentation: LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer).
-
Chromatographic Conditions: Use the same HPLC conditions as described above.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Nebulizer Pressure: 40 psi.
-
-
Data Analysis: The mass-to-charge ratio (m/z) of the eluting peaks will provide information on the molecular weight of the impurities. Tandem MS (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.[14]
¹⁹F NMR for Structural Confirmation of Fluorinated Impurities
¹⁹F NMR is a powerful technique for identifying and quantifying fluorine-containing impurities.[15]
-
Instrumentation: High-resolution NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]
-
Acquisition Parameters:
-
Use a standard ¹⁹F NMR pulse sequence.
-
Acquire the spectrum with proton decoupling to simplify the signals.
-
The chemical shifts will be indicative of the electronic environment of the fluorine atoms in the parent compound and any fluorinated impurities.
-
Data Presentation
Table 1: Comparison of Analytical Techniques for Impurity Profiling
| Technique | Principle | Typical Analytes | Advantages | Limitations |
| HPLC/LC-MS | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Wide range of non-volatile and thermally labile compounds.[6] | High sensitivity and versatility, suitable for quantification. LC-MS provides molecular weight information.[14][16] | May not be suitable for very volatile impurities. |
| GC/GC-MS | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Volatile and thermally stable compounds.[6] | Excellent separation for volatile compounds. | Not suitable for non-volatile or thermally labile compounds without derivatization.[6] |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Soluble compounds in sufficient concentration. | Provides definitive structural elucidation of unknown impurities.[6] | Lower sensitivity compared to chromatographic methods, may not detect trace-level impurities.[6] |
Visualizations
Caption: Overall workflow for impurity profiling.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biomedres.us [biomedres.us]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 3-Fluoro-4-piperidin-1-yl-phenylamine Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to enhance the stability of 3-Fluoro-4-piperidin-1-yl-phenylamine derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: Based on the chemical structure, the primary degradation pathways for these derivatives are likely to be:
-
Oxidative Degradation: The primary aromatic amine group is susceptible to oxidation, which can be catalyzed by light, metal ions, or atmospheric oxygen. This can lead to the formation of colored impurities, including nitroso, nitro, and polymeric species.
-
Photodegradation: Exposure to UV or ambient light can induce photochemical reactions, leading to the breakdown of the molecule. Aromatic amines are known to be light-sensitive.
-
Acidic Degradation: In acidic conditions, primary aromatic amines can exhibit stability issues.[1][2] While the fluorine atom can modulate basicity, strong acidic conditions may still lead to degradation.
Q2: How does the fluorine substituent impact the stability of these derivatives?
A2: The introduction of a fluorine atom can significantly impact the physicochemical properties of a molecule, often enhancing its stability. This is sometimes referred to as the 'fluoro-stabilization effect'.[3] Specifically, the high electronegativity of fluorine can:
-
Modulate Basicity: The electron-withdrawing nature of fluorine can decrease the pKa of the aromatic amine, potentially reducing its susceptibility to certain acid-catalyzed degradation pathways.
-
Increase Oxidative Stability: By altering the electron density of the aromatic ring, the fluorine atom can make the molecule less prone to oxidation.
-
Enhance Metabolic Stability: In a biological context, fluorine substitution can block sites of metabolism, leading to a longer half-life.[4]
Q3: What role does the piperidine moiety play in the stability of these compounds?
A3: The piperidine ring is generally considered a stable saturated heterocycle. However, its presence can influence the overall stability of the molecule. The nitrogen atom within the piperidine ring can also be a site for oxidation, although it is generally less susceptible than the primary aromatic amine. The pKa of the piperidine nitrogen will also influence the compound's solubility and behavior in different pH environments.
Q4: What are the general best practices for storing this compound derivatives to ensure their stability?
A4: To minimize degradation during storage, the following practices are recommended:
-
Temperature Control: Store compounds at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C or -70 °C), to slow down potential degradation reactions.[5] Long-term storage at -70 °C has been shown to be effective for aromatic amines.[5]
-
Light Protection: Store solid materials and solutions in amber vials or containers that protect from light to prevent photodegradation.
-
Inert Atmosphere: For particularly sensitive derivatives, consider storing them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Solvent Choice: If storing in solution, use high-purity, deoxygenated solvents. Some organic solvents can contain impurities that may promote degradation.
Troubleshooting Guides
Issue 1: Rapid discoloration (e.g., turning yellow or brown) of the solid compound or its solution.
-
Possible Cause: This is a common indicator of oxidation of the primary aromatic amine.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light, and at a low temperature.
-
Use Inert Gas: When handling the solid, do so under a stream of inert gas (nitrogen or argon) to minimize exposure to air.
-
Prepare Fresh Solutions: Prepare solutions immediately before use. If a stock solution is needed, store it at low temperature in a tightly sealed, light-protected vial, and consider sparging the solvent with an inert gas before preparation.
-
Add Antioxidants: For solutions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Issue 2: Appearance of unexpected peaks during HPLC analysis, even with freshly prepared samples.
-
Possible Cause: Degradation may be occurring on the HPLC system itself.
-
Troubleshooting Steps:
-
Mobile Phase pH: The pH of the mobile phase can influence the stability of the analyte. Experiment with different pH values to find a range where the derivative is most stable. Aromatic amines are often more stable in neutral or slightly basic conditions compared to acidic conditions.[1][2]
-
Metal Contamination: Metal ions in the mobile phase or from the HPLC system components (e.g., stainless steel frits) can catalyze oxidation. Use metal-free or passivated systems if possible, or add a chelating agent like EDTA to the mobile phase.
-
Temperature: Reduce the column oven temperature to minimize thermal degradation during the analysis.
-
Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed to remove dissolved oxygen.
-
Issue 3: Poor recovery or inconsistent results in biological assays.
-
Possible Cause: The compound may be degrading in the assay medium.
-
Troubleshooting Steps:
-
Assess Medium Stability: Perform a preliminary experiment to assess the stability of the compound in the assay buffer or medium over the time course of the experiment. Analyze samples at different time points by HPLC to quantify any degradation.
-
Control for Oxidation: If the medium is oxygen-rich, consider if the experiment can be performed under reduced oxygen conditions.
-
pH of Medium: Be aware of the pH of the assay medium and its potential impact on the stability of the derivative.
-
Quantitative Data Summary
| Stress Condition | Temperature | Duration | Typical Recovery Range (%) | Potential Degradants |
| Acid Hydrolysis (0.1 M HCl) | 60 °C | 24 hours | 70-90% | Hydroxylated species, de-aminated products |
| Base Hydrolysis (0.1 M NaOH) | 60 °C | 24 hours | 85-95% | Less degradation typically observed |
| Oxidation (3% H₂O₂) | Room Temp | 8 hours | 60-80% | N-oxides, nitroso, nitro compounds |
| Photolysis (UV light) | Room Temp | 48 hours | 50-75% | Colored polymers, complex mixtures |
| Thermal (Solid State) | 80 °C | 7 days | >95% | Minimal degradation |
Note: This data is illustrative and the actual stability of a specific derivative may vary.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[6][7][8][9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the this compound derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[7]
2. Hydrolytic Degradation:
-
Acidic: Mix equal parts of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C for up to 24 hours.[7] Take samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and analyze.
-
Basic: Mix equal parts of the stock solution with 0.2 M NaOH. Heat at 60°C for up to 24 hours.[7] Take samples at various time points, neutralize with an equivalent amount of HCl, and analyze.
-
Neutral: Mix equal parts of the stock solution with water. Heat at 60°C for up to 24 hours. Take samples at various time points and analyze.
3. Oxidative Degradation:
-
Mix equal parts of the stock solution with 6% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for up to 8 hours. Take samples at various time points and analyze.
4. Photolytic Degradation:
-
Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples and compare them to a control sample stored in the dark.
5. Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80°C for 7 days. At the end of the study, dissolve the compound and analyze.
-
Reflux the stock solution at 60°C for 8 hours. Analyze the sample.
Analysis of Samples:
-
All samples should be analyzed by a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to identify changes in the UV spectrum and a mass spectrometer (MS) to identify the mass of potential degradants.
Visualizations
Caption: Workflow for investigating and addressing the instability of derivatives.
Caption: A potential oxidative degradation pathway for the aromatic amine moiety.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of 3-Fluoro-4-piperidin-1-yl-phenylamine Derivatives and Alternative Scaffolds in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The quest for novel kinase inhibitors with improved potency and selectivity is a continuous endeavor in drug discovery. The 3-fluoro-4-piperidin-1-yl-phenylamine scaffold has emerged as a significant pharmacophore in the design of these inhibitors. This guide provides a comparative analysis of the biological activity of derivatives based on this scaffold against other prominent heterocyclic structures, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition, a critical target in angiogenesis and oncology.
Performance Comparison of Kinase Inhibitor Scaffolds
The inhibitory potential of small molecules against protein kinases is a crucial determinant of their therapeutic efficacy. Below is a comparative summary of the in vitro inhibitory activities (IC50) of a piperidine-based inhibitor and a pyrimidine-based inhibitor against VEGFR-2. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Scaffold | Compound | Target Kinase | IC50 (µM) | Reference |
| Piperidine-based | N-(3-fluoro-4-(piperazin-1-yl)phenyl)acetamide derivative | VEGFR-2 | 0.19 | [1] |
| Pyrimidine-based | Pyrimidine-phthalimide hybrid (Compound 7c) | VEGFR-2 | 0.130 | [2] |
Note: The piperidine-based compound is a close structural analog to the this compound core, featuring a piperazine ring which is structurally and functionally similar to piperidine in this context.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of biological data. The following outlines a general methodology for an in vitro VEGFR-2 kinase inhibition assay, based on commonly employed techniques.
In Vitro VEGFR-2 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in kinase buffer to the desired concentrations.
-
Kinase Reaction Setup: The kinase reaction is typically performed in a microplate. The reaction mixture contains the VEGFR-2 enzyme, the test compound at various concentrations, and the kinase buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection: Following incubation, the detection reagent is added to stop the reaction and to quantify the amount of ADP produced, which is directly proportional to the kinase activity. The luminescence is measured using a plate reader.
-
Data Analysis: The luminescence data is converted to percent inhibition relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for kinase inhibitor screening.
References
A Comparative Guide to the Validation of Analytical Methods for 3-Fluoro-4-piperidin-1-yl-phenylamine
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical process to ensure the identity, purity, and quality of pharmaceutical compounds. This guide provides a comprehensive comparison of potential analytical methods for the validation of 3-Fluoro-4-piperidin-1-yl-phenylamine, a key intermediate in pharmaceutical synthesis. The focus is on a proposed High-Performance Liquid Chromatography (HPLC) method, with comparisons to Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Proposed Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of compounds and is widely used in the pharmaceutical industry for method validation.[1][2][3][4] A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound.
Table 1: Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer) |
| Detection | UV spectrophotometry at a suitable wavelength (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
Validation of the Proposed HPLC Method
Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[3][4][5] The validation of the proposed HPLC method for this compound would involve assessing the following parameters as per the International Council for Harmonisation (ICH) guidelines.[1][5]
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components.[1][2] | The peak for this compound should be pure and well-resolved from any impurities or degradation products. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the method's response.[1] | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | To determine the closeness of the test results to the true value.[4] | 98.0% to 102.0% recovery for the active pharmaceutical ingredient (API).[6] |
| Precision | To assess the degree of scatter between a series of measurements.[4][6] | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4] | Signal-to-noise ratio of 10:1 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5] | For assay: 80% to 120% of the test concentration. For impurities: From the reporting threshold to 120% of the specification. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits. |
Experimental Protocols
To establish the specificity of the HPLC method, forced degradation studies are essential.[7][8][9][10] These studies involve subjecting this compound to various stress conditions to generate potential degradation products.[8][9][10] The goal is to demonstrate that the analytical method can separate the main compound from any degradants.[8]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.[11]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[7][11]
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.
The stressed samples are then analyzed by the proposed HPLC method to assess for any degradation and to ensure the purity of the main peak.
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the expected working concentration). Inject each solution in triplicate and plot the mean peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy is determined by recovery studies.[4] A known amount of the this compound reference standard is added to a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Each concentration level should be prepared in triplicate. The percentage recovery is then calculated.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The results are expressed as the relative standard deviation (RSD).
The robustness of the method is evaluated by making small, deliberate changes to the method parameters, such as the pH of the mobile phase, the column temperature, and the flow rate. The effect of these changes on the system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) is then assessed.
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for the analysis of this compound.
Table 3: Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and mobile phase.[12] | Separation of volatile compounds followed by mass-based detection.[12] | Provides structural information based on the magnetic properties of atomic nuclei.[12] |
| Advantages | High resolution, suitable for non-volatile and thermally labile compounds.[12] | High sensitivity and specificity, allows for impurity identification.[12] | Provides unambiguous structure confirmation and can quantify impurities without a reference standard for each.[12] |
| Limitations | Requires reference standards for impurity identification.[12] | Limited to volatile and thermally stable compounds; may require derivatization.[12] | Lower sensitivity compared to chromatographic methods.[12] |
| Applicability to this compound | Highly suitable for purity, assay, and stability testing. | Potentially suitable for impurity profiling, but may require derivatization due to the polarity of the amine group. | Excellent for structural elucidation and confirmation of identity. Can be used for quantitative analysis (qNMR). |
Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Forced degradation study within method validation.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. scielo.br [scielo.br]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. wjarr.com [wjarr.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. pharmasm.com [pharmasm.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. benchchem.com [benchchem.com]
Comparative Docking Analysis of 3-Fluoro-4-piperidin-1-yl-phenylamine-Based Inhibitors and Analogs Against Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of molecular docking studies on inhibitors structurally related to 3-Fluoro-4-piperidin-1-yl-phenylamine. While direct comparative experimental data for a series of this compound-based inhibitors is not extensively available in the public domain, this guide synthesizes available docking data for structurally analogous compounds targeting key protein kinases implicated in oncology. The aim is to offer insights into the potential binding interactions and structure-activity relationships of this chemical scaffold.
Data Presentation: Comparative Docking Performance
The following table summarizes quantitative data from various molecular docking studies on compounds containing either a piperidinyl-phenylamine or a fluoro-phenylamine moiety. These studies provide insights into the binding affinities of these scaffolds against several protein kinase targets.
| Ligand/Compound Class | Target Protein (PDB ID) | Docking Score / Binding Affinity (kcal/mol) | Reference |
| 5-Cyano-furan-2-carboxylic acid [4-(4-methyl-piperazin-1-yl)-2-piperidin-1-yl-phenyl]-amide | cFMS Tyrosine Kinase (3KRL) | Not explicitly stated in abstract | [1] |
| Quinoxaline-triazole hybrid (IVd) | EGFR Tyrosine Kinase | -12.03 | [2] |
| Quinoxaline-triazole hybrid (IVb) | EGFR Tyrosine Kinase | -11.82 | [2] |
| Quinoxaline-triazole hybrid (IVa) | EGFR Tyrosine Kinase | -11.18 | [2] |
| Uracil-Coumarin hybrid (A6) | EGFR Tyrosine Kinase (1M17) | -8.891 (gScore) | [3] |
| Erlotinib (Standard) | EGFR Tyrosine Kinase (1M17) | -8.538 (gScore) | [3] |
| ZINC49691377 | EGFR Allosteric Site | -14.03 (XP docking score) | [4] |
| EAI001 | EGFR Allosteric Site | -11.472 | [4] |
| 2,6-dioxo-1-phenyl-1,2,5,6-tetrahydropyrimidin-4-yl-4-amino-benzenesulfonate (C-1) | Cyclin-Dependent Kinase 1 (CDK1) | -9.6 to -7.8 | [5] |
| N-(2,6-Dimethylphenyl)-2-(2,6-dioxo-1-phenyl-1,2,5,6-tetrahydropyrimidin-4-yl-oxy)acetamide (C-2) | Cyclin-Dependent Kinase 1 (CDK1) | -9.6 to -7.8 | [5] |
Experimental Protocols
The following provides a generalized experimental protocol for molecular docking based on the methodologies reported in the cited studies.
Preparation of the Receptor (Protein)
The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).[6] Water molecules and any co-crystallized ligands not relevant to the study are generally removed from the PDB file. Hydrogen atoms are added to the protein structure, and charges are assigned. To relieve any steric clashes, the protein structure is energy minimized.
Preparation of the Ligand
The 2D structure of the ligand is drawn using chemical drawing software and subsequently converted to a 3D structure. The ligand's geometry is optimized to achieve a stable conformation, and charges are assigned. The rotatable bonds of the ligand are defined to allow for conformational flexibility during the docking simulation.
Docking Simulation
A molecular docking software such as AutoDock, Glide, or MOE is used to perform the simulation. A grid box is defined around the active site of the protein to specify the search space for the ligand binding. The docking algorithm then explores various conformations and orientations of the ligand within the defined active site. A scoring function is employed to estimate the binding affinity for each generated pose, which is often reported in kcal/mol.[6]
Analysis of Results
The docking results are analyzed to identify the best-ranked pose based on the docking score. The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site are visualized and analyzed to understand the basis of the binding affinity.[6]
Mandatory Visualization
Caption: A generalized workflow for a computational molecular docking study.
References
Navigating the Structure-Activity Landscape of 3-Fluoro-4-piperidin-1-yl-phenylamine Analogs as Kinase Inhibitors
A Comparative Guide for Drug Discovery Professionals
The 3-fluoro-4-piperidin-1-yl-phenylamine scaffold has emerged as a significant pharmacophore in the design of targeted kinase inhibitors, a class of therapeutics at the forefront of precision medicine. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its analogs, drawing from available data on related chemical series to inform future drug design and optimization efforts. We present a comparative summary of biological activities, detailed experimental methodologies, and a visualization of the pertinent signaling pathways.
Comparative Biological Activity
The potency of kinase inhibitors is critically dependent on the nature and position of substituents on the core scaffold. While a direct head-to-head comparison of a complete series of this compound analogs is not extensively documented in a single study, we can infer SAR trends by examining related structures from various research endeavors. The following table summarizes the inhibitory activities of key analogs against their respective kinase targets, highlighting the impact of structural modifications.
| Compound ID | Core Scaffold Modification | Target Kinase(s) | IC50 (µM) | Cell-based Activity (IC50, µM) | Reference |
| IK5 | Hybrid with pyrrolo[2,1-f][1][2][3]triazine | MERTK | ~42% inhibition at 10 µM | A549: 0.36, MCF-7: 0.42, MDA-MB-231: 0.80 | [4] |
| 20a | Imidazo[4,5-b]pyridine core with 3-fluoro-4-(4-methylpiperazin -1-yl)phenyl | hERG | Less potent than parent compound (5) | Low microsomal stability | [5] |
| 20b | Imidazo[4,5-b]pyridine core with 2-fluoro-4-(4-methylpiperazin -1-yl)phenyl | hERG | Similar to parent compound (5) | - | [5] |
| C03 | Pyrazolo[3,4-b]pyridine core with piperidine linker | TRKA | 0.056 | Km-12: 0.304 | [6] |
Note: The presented data is a compilation from different studies on structurally related compounds and should be interpreted as indicative of potential SAR trends for the this compound scaffold.
From the available data, several key SAR insights can be tentatively drawn:
-
Hybridization: Incorporating the 3-fluoro-4-(1-methylpiperidin-4-yl)phenyl moiety into a hybrid molecule with another active pharmacophore, such as pyrrolo[2,1-f][1][2][3]triazine, can yield potent anti-cancer agents, as demonstrated by the activity of IK5 against MERTK.[4]
-
Piperidine vs. Piperazine: The substitution of the piperidine ring with a piperazine can influence activity and off-target effects. For instance, in the context of imidazo[4,5-b]pyridine inhibitors, the fluoro-substituted phenylpiperazine moiety was explored to modulate hERG affinity and metabolic stability.[5]
-
Linker and Core Variations: The nature of the core heterocyclic system to which the this compound is attached, as well as the linking atom, are critical determinants of target specificity and potency. The pyrazolo[3,4-b]pyridine core in C03 led to a potent TRKA inhibitor.[6]
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are standardized methodologies for the synthesis of the core scaffold and for assessing the biological activity of its analogs.
Synthesis of 3-Fluoro-4-(1-Methylpiperidin-4-yl)aniline
A common synthetic route to the core aniline involves a multi-step process starting from 4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine.[4]
-
Hydrogenation: The starting tetrahydropyridine derivative (1 equivalent) is dissolved in ethanol.
-
Catalyst Addition: 10% Palladium on carbon (Pd/C) is added to the solution.
-
Reaction: The mixture is stirred under a hydrogen atmosphere for approximately 20 hours at room temperature.
-
Work-up: The reaction mixture is filtered through a celite bed, and the filtrate is concentrated to yield the desired 3-fluoro-4-(1-methylpiperidin-4-yl)aniline.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using an in vitro kinase assay.[7][8]
-
Reaction Mixture Preparation: A reaction buffer containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP is prepared.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the solution using a luciferase/luciferin system (e.g., Kinase-Glo®).[8]
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
Signaling Pathways and Logical Relationships
The this compound analogs often target receptor tyrosine kinases (RTKs), which are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers.[9][10][11]
Caption: General RTK signaling pathway and point of inhibition.
The diagram above illustrates a simplified, generic signaling cascade initiated by the activation of a receptor tyrosine kinase. Many of the analogs discussed target the kinase domain of the RTK, thereby inhibiting the downstream signaling events that lead to cellular responses like proliferation and survival.
Caption: Workflow for SAR studies of kinase inhibitors.
This workflow outlines the iterative process of designing, synthesizing, and evaluating new analogs to build a comprehensive understanding of the structure-activity relationships, ultimately leading to the identification of optimized lead compounds.
References
- 1. Docking and quantitative structure–activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors | Publicación [silice.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. Ohmefentanyl - Wikipedia [en.wikipedia.org]
- 4. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
A Comparative Guide to the Metabolic Stability of 3-Fluoro-4-piperidin-1-yl-phenylamine Derivatives
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. A compound that is too rapidly metabolized may have a short duration of action and poor bioavailability, while one that is too stable might accumulate to toxic levels. This guide provides a comparative assessment of the metabolic stability of hypothetical derivatives of the core scaffold 3-Fluoro-4-piperidin-1-yl-phenylamine, a common structural motif in medicinal chemistry.
The following sections present comparative in vitro data, detail the experimental protocols used to generate such data, and illustrate key metabolic pathways and workflows. The data presented herein is for illustrative purposes to guide researchers in their own compound stability assessments.
Comparative Metabolic Stability Data
The metabolic stability of the parent compound (Compound A) and its hypothetical derivatives was assessed using a human liver microsomal (HLM) assay. The primary endpoints measured were the half-life (t½) and the intrinsic clearance (CLint). These parameters provide a quantitative measure of how quickly a compound is metabolized by hepatic enzymes.
| Compound ID | Structure | Modification | t½ (min) | CLint (µL/min/mg protein) |
| Compound A | This compound | Parent Compound | 25 | 27.7 |
| Compound B | (Structure with Methyl group on piperidine) | Methylation at C4 of Piperidine | 45 | 15.4 |
| Compound C | (Structure with Deuterated piperidine) | Deuteration of Piperidine Ring | 68 | 10.2 |
| Compound D | (Structure with Pyridine instead of Phenyl) | Phenyl to Pyridine Isostere | 18 | 38.5 |
Interpretation of Data:
-
Compound B: The addition of a methyl group at the C4 position of the piperidine ring, a common site of metabolism, resulted in a moderate increase in metabolic stability. This suggests that this position is a potential site of metabolic attack in the parent compound.
-
Compound C: The strategic replacement of hydrogens with deuterium on the piperidine ring led to a significant improvement in metabolic stability. This is a well-known strategy to slow down metabolism occurring at C-H bonds (the kinetic isotope effect).
-
Compound D: Replacing the phenylamine ring with a bioisosteric pyridine ring resulted in decreased metabolic stability. This indicates that the electronic properties of the aromatic system play a crucial role in the compound's interaction with metabolic enzymes.
Experimental Protocols
A standardized protocol for assessing metabolic stability in human liver microsomes is detailed below. This in vitro assay is a widely accepted industry standard for early-stage drug discovery programs.
Human Liver Microsomal (HLM) Stability Assay
1. Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance upon incubation with human liver microsomes in the presence of NADPH.
2. Materials:
-
Test Compounds (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (20 mg/mL)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH (Cofactor, 100 mM stock in buffer)
-
Control Compounds (e.g., Verapamil for high clearance, Imipramine for low clearance)
-
Acetonitrile with internal standard (e.g., 100 ng/mL Warfarin) for reaction termination.
-
96-well incubation plates and analytical plates.
3. Experimental Workflow:
Caption: Workflow for the Human Liver Microsomal Stability Assay.
4. Data Analysis:
-
The concentration of the parent compound at each time point is determined using LC-MS/MS.
-
The natural logarithm of the percentage of compound remaining is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .
Potential Metabolic Pathways
For compounds containing the this compound scaffold, several metabolic pathways are plausible. The primary routes of metabolism often involve oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes, followed by potential conjugation reactions.
Caption: Potential Phase I and Phase II Metabolic Pathways.
The diagram above illustrates that the parent compound can undergo several Phase I oxidative transformations. The piperidine ring is a common site for oxidation, and N-dealkylation can also occur. The phenyl ring can be hydroxylated. The resulting hydroxylated metabolites can then be further processed in Phase II metabolism through conjugation with glucuronic acid (by UGTs) or sulfate groups (by SULTs) to form more water-soluble metabolites that are more easily excreted. Identifying these "soft spots" for metabolism is key to designing more stable and effective drug candidates.
Comparative In Vitro Analysis of 3-Fluoro-4-(piperidin-1-yl)phenylamine-Based MERTK Inhibitors
A series of novel hybrid compounds featuring a 3-fluoro-4-(1-methylpiperidin-4-yl)aniline core coupled with a pyrrolo[2,1‐f][1][2][3]triazine scaffold have been synthesized and evaluated for their potential as anticancer agents through the inhibition of MER tyrosine kinase (MERTK). This guide provides a comparative overview of their in vitro performance, supported by experimental data and detailed methodologies, to assist researchers in the field of drug discovery and development.
Quantitative Data Summary
The synthesized compounds were assessed for their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | A549 (IC50 in µM) | MCF-7 (IC50 in µM) | MDA-MB-231 (IC50 in µM) |
| IK5 | 0.36 | 0.42 | 0.80 |
Data sourced from a study on novel MERTK inhibitors.[1]
Experimental Protocols
A solution of 4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine (2.33 g, 7.23 mmol) in ethanol (20 mL) was subjected to stirring at room temperature. To this solution, 10% Palladium on carbon (Pd/C) (0.433 g) was added, and the mixture was stirred for an additional 20 hours under a hydrogen atmosphere. The completion of the reaction was monitored using Thin Layer Chromatography (TLC) with a mobile phase of 5% methanol in dichloromethane. Upon confirmation of the consumption of the starting material, the reaction mixture was filtered through a celite bed, which was subsequently washed with ethanol (2 x 20 mL).[1]
The synthesized compounds were evaluated for their ability to inhibit MERTK activity using a kinase inhibition assay. The assay demonstrated that compound IK5 exhibited approximately 42% inhibition of MERTK at test concentrations of 1 and 10 µM. This level of inhibition was comparable to the positive control, staurosporine. The other synthesized compounds showed suboptimal inhibition at the tested concentrations.[1]
Visualizations
The following diagrams illustrate the MERTK signaling pathway and a general experimental workflow for the synthesis and evaluation of these compounds.
Caption: MERTK signaling pathway and the inhibitory action of compound IK5.
Caption: General workflow for the synthesis and in vitro evaluation of the compounds.
References
- 1. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Substituted Phenylamines: A Guide for Researchers
Substituted phenylamines are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and functional materials. The efficient and selective synthesis of these compounds is a critical aspect of modern organic chemistry. This guide provides a comparative analysis of four prominent synthetic routes to substituted phenylamines: Buchwald-Hartwig amination, Ullmann condensation, reductive amination, and the reduction of nitroarenes. This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy for their specific needs.
Performance Comparison of Synthetic Routes
The choice of a synthetic route to a target substituted phenylamine depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and cost. The following table provides a high-level comparison of the four methods discussed in this guide.
| Method | Typical Catalyst/Reagent | Temperature | Key Advantages | Key Disadvantages |
| Buchwald-Hartwig Amination | Palladium complexes with phosphine ligands | Room temperature to ~110°C | Broad substrate scope, high functional group tolerance, milder conditions.[1] | High cost of palladium and ligands, sensitivity to air and moisture. |
| Ullmann Condensation | Copper powder or copper salts | High temperatures (>150°C) | Lower cost of catalyst compared to palladium. | Harsh reaction conditions, limited substrate scope, often requires stoichiometric copper.[2] |
| Reductive Amination | Hydride reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN) or catalytic hydrogenation | Room temperature to moderate heating | One-pot procedure, readily available starting materials (ketones/aldehydes).[3] | Limited to the synthesis of amines from carbonyl compounds, potential for side reactions. |
| Reduction of Nitroarenes | Metal catalysts (e.g., Pd/C, PtO₂) with H₂ or metal/acid combinations (e.g., Fe/HCl) | Room temperature to 100°C | Well-established, high-yielding for many substrates, readily available starting materials. | Limited functional group tolerance (e.g., reduction of other functional groups), safety concerns with H₂ gas.[4] |
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of substituted phenylamines using each of the four methods. It is important to note that yields are highly dependent on the specific substrates, catalysts, ligands, and reaction conditions employed.
Table 1: Buchwald-Hartwig Amination of Aryl Halides with Amines
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 95 |
| 4-Chloroanisole | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 100 | 24 | 92 |
| 1-Bromo-4-(trifluoromethyl)benzene | n-Butylamine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 110 | 18 | 88 |
| 2-Bromopyridine | Piperidine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 16 | 91 |
Table 2: Ullmann Condensation of Aryl Halides with Amines
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Aniline | CuI / L-proline | K₂CO₃ | DMSO | 120 | 24 | 85 |
| 1-Iodo-4-nitrobenzene | Phenol | Cu₂O | K₂CO₃ | Pyridine | 150 | 20 | 78 |
| 2-Chlorobenzoic acid | Aniline | CuI / Phenanthroline | KOH | NMP | 180 | 12 | 65 |
| 1-Bromo-3,5-dimethylbenzene | Indole | CuI / (±)-trans-1,2-Cyclohexanediamine | K₃PO₄ | Dioxane | 110 | 48 | 82 |
Table 3: Reductive Amination of Ketones with Anilines
| Ketone | Aniline | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Acetophenone | Aniline | NaBH(OAc)₃ | Dichloroethane | RT | 24 | 91 |
| 4'-Methoxyacetophenone | 4-Methoxyaniline | H₂ (50 bar), Pd/C | Methanol | 60 | 12 | 95 |
| Cyclohexanone | Aniline | NaBH₃CN | Methanol | RT | 12 | 88 |
| Propiophenone | 2-Fluoroaniline | Ti(OiPr)₄, NaBH₄ | THF | RT | 6 | 85 |
Table 4: Reduction of Substituted Nitroarenes to Anilines
| Substituted Nitroarene | Reducing System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Nitrotoluene | H₂ (1 atm), 10% Pd/C | Ethanol | RT | 2 | >99 |
| 1-Chloro-4-nitrobenzene | Fe / NH₄Cl | Ethanol/Water | 80 | 3 | 95 |
| 3-Nitrobenzoic acid | Sn / HCl | Ethanol | Reflux | 4 | 90 |
| 2-Nitrophenol | H₂ (50 bar), PtO₂ | Acetic Acid | RT | 1 | 98 |
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental workflows can aid in understanding the intricacies of each synthetic method.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Ullmann Condensation Proposed Mechanism
Caption: A proposed mechanism for the Ullmann condensation.
Reductive Amination Pathway
Caption: General pathway for reductive amination.
General Experimental Workflow
Caption: A generalized workflow for the synthesis of substituted phenylamines.
Detailed Experimental Protocols
The following are representative experimental protocols for each of the four synthetic methods.
Buchwald-Hartwig Amination
Synthesis of 4-Methoxy-N-phenylaniline: An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol). The tube is evacuated and backfilled with argon three times. 4-Bromoanisole (187 mg, 1.0 mmol), aniline (112 mg, 1.2 mmol), and 5 mL of anhydrous toluene are then added. The reaction mixture is stirred at 100°C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the title compound.[5]
Ullmann Condensation
Synthesis of 4-Methyl-N-phenylaniline: A sealed tube is charged with CuI (19 mg, 0.1 mmol), L-proline (23 mg, 0.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol). 4-Iodotoluene (218 mg, 1.0 mmol), aniline (186 mg, 2.0 mmol), and 5 mL of dimethyl sulfoxide (DMSO) are added. The tube is sealed, and the mixture is stirred vigorously at 120°C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water (30 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[5]
Reductive Amination
Synthesis of N-(1-Phenylethyl)aniline: To a solution of acetophenone (1.20 g, 10 mmol) and aniline (0.93 g, 10 mmol) in 1,2-dichloroethane (40 mL) is added sodium triacetoxyborohydride (3.18 g, 15 mmol). The reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Reduction of a Nitroarene
Synthesis of 4-Chloroaniline: To a stirring mixture of 1-chloro-4-nitrobenzene (1.58 g, 10 mmol) in ethanol (30 mL) and water (10 mL) is added iron powder (2.79 g, 50 mmol) and ammonium chloride (0.27 g, 5 mmol). The mixture is heated to 80°C and stirred for 3 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and filtered through a bed of Celite. The filtrate is concentrated under reduced pressure to remove ethanol. The aqueous residue is then basified with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired product.
Conclusion
The synthesis of substituted phenylamines can be achieved through a variety of methods, each with its own set of advantages and limitations. The Buchwald-Hartwig amination offers unparalleled scope and mild conditions, making it a powerful tool in modern organic synthesis.[1] The Ullmann condensation, while requiring harsher conditions, provides a more cost-effective approach using copper catalysis.[2] Reductive amination is a highly efficient one-pot method for the synthesis of anilines from readily available carbonyl compounds.[3] Finally, the reduction of nitroarenes remains a robust and widely used method, particularly for large-scale synthesis where cost is a major consideration.[4] The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the target molecule and the practical constraints of the research or development setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
evaluating the effect of the fluoro group on target binding affinity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of how the strategic incorporation of fluorine can significantly enhance a drug's binding affinity to its target, supported by experimental data and detailed protocols.
The substitution of a hydrogen atom with a fluorine atom, a common strategy in medicinal chemistry, can dramatically alter a molecule's physicochemical properties, leading to improved pharmacokinetic profiles and, crucially, enhanced target binding affinity. This guide delves into the tangible effects of fluorination on target engagement through a comparative analysis of key drug candidates, providing quantitative data and the experimental methodologies used to ascertain them.
The Impact of Fluorination on Binding Affinity: A Quantitative Look
The strategic placement of fluorine atoms within a drug molecule can lead to a significant increase in its binding affinity for its target protein. This enhancement can be attributed to several factors, including the unique electronic properties of fluorine, its ability to form favorable intermolecular interactions, and its influence on the conformation of the drug molecule. The following tables provide a quantitative comparison of the binding affinities of fluorinated compounds versus their non-fluorinated counterparts.
Case Study 1: Ibrutinib - A Bruton's Tyrosine Kinase (BTK) Inhibitor
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. The presence of a fluorine atom in its structure contributes to its high affinity and specificity.
| Compound | Target | IC50 (nM) | K_d_ (µM) |
| Ibrutinib (Fluorinated) | BTK | 0.5 | - |
| Ibrutinib (Fluorinated) | EGFR (L858R/T790M) | - | 0.18[1][2] |
| WZ4002 (Comparator) | EGFR (L858R/T790M) | - | 0.074[1][2] |
| Non-fluorinated Analogue | BTK | Data not readily available | - |
Case Study 2: Fluoroquinolones - DNA Gyrase Inhibitors
Fluoroquinolones are a class of broad-spectrum antibiotics that target bacterial DNA gyrase and topoisomerase IV. The introduction of a fluorine atom at the C-6 position of the quinolone core is a hallmark of this class and is crucial for their potent antibacterial activity. A comparison with the non-fluorinated precursor, nalidixic acid, clearly demonstrates the fluoro group's impact.
| Compound | Target Enzyme | IC50 (µM) |
| Ciprofloxacin (Fluorinated) | N. gonorrhoeae DNA Gyrase (Wild-Type) | 0.39 |
| Nalidixic Acid (Non-fluorinated) | S. aureus DNA Gyrase | >100 |
This substantial difference in potency highlights the critical role of the fluorine atom in enhancing the binding affinity of quinolones to DNA gyrase.[3]
Case Study 3: Fluoxetine - A Selective Serotonin Reuptake Inhibitor (SSRI)
Fluoxetine is a widely prescribed antidepressant that functions by inhibiting the serotonin transporter (SERT). The trifluoromethyl group in fluoxetine is a key feature that influences its binding affinity and selectivity. The binding of fluoxetine to SERT is also notably enhanced in the presence of chloride ions.[4][5]
| Compound | Target | K_i_ (nM) | Condition |
| Fluoxetine (Fluorinated) | SERT | 0.8 | + Chloride |
| Non-fluorinated Analogue | SERT | Data for a direct non-fluorinated analogue is not readily available for a direct comparison. | - |
The high affinity of fluoxetine for SERT underscores the positive contribution of its fluorinated moiety to target engagement.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Bruton's Tyrosine Kinase (BTK) Kinase Assay
Objective: To determine the in vitro inhibitory activity of a compound against BTK.
Method: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare the BTK enzyme, substrate (e.g., poly(GT)-biotin), ATP, and the test compound in a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Reaction Initiation: In a 96-well plate, combine the BTK enzyme, the test compound at various concentrations, and the substrate. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal using luciferase. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus to the BTK activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
DNA Gyrase Supercoiling Assay
Objective: To measure the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.
Method: Agarose Gel Electrophoresis-Based Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme (subunits A and B), ATP, and the test compound at various concentrations in a suitable assay buffer (e.g., 35 mM Tris-HCl, pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, and 6.5% glycerol).
-
Incubation: Incubate the reaction mixtures at 37°C for 1 hour to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a DNA loading dye and a chelating agent like EDTA.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The amount of supercoiled DNA is quantified relative to the controls.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity is determined.
Serotonin Transporter (SERT) Binding Assay
Objective: To determine the binding affinity of a compound to the serotonin transporter.
Method: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human serotonin transporter (hSERT).
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand that binds to SERT (e.g., [³H]citalopram or [¹²⁵I]RTI-55) and the test compound at various concentrations in a binding buffer.
-
Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known SERT inhibitor) from the total binding. Calculate the Ki value for the test compound by fitting the competition binding data to a suitable model.
Visualizing the Molecular Interactions and Pathways
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows discussed in this guide.
References
- 1. Ibrutinib targets mutant-EGFR kinase with a distinct binding conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibrutinib targets mutant-EGFR kinase with a distinct binding conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoxetine (Prozac) binding to serotonin transporter is modulated by chloride and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Fluoro-4-piperidin-1-yl-phenylamine and Analogs in CNS Target Engagement
This guide offers a comparative overview of 3-Fluoro-4-piperidin-1-yl-phenylamine and its analogs, focusing on their potential interactions with central nervous system (CNS) targets. The inclusion of a fluorine atom on the phenyl ring and the piperidine moiety are common features in compounds designed for neurological targets, often influencing properties like metabolic stability and receptor affinity.
Performance Comparison of Representative Phenylpiperidine Analogs
The following table summarizes hypothetical, yet plausible, in vitro data for this compound and two structural analogs against a panel of CNS-related G-protein coupled receptors (GPCRs). Such screening is a common first step in the characterization of novel compounds.
| Compound | Structure | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) | Adrenergic α1 Receptor (Ki, nM) |
| This compound | C₁₁H₁₅FN₂ | 150 | 250 | 800 |
| Analog A: 4-(Piperidin-1-yl)aniline | C₁₁H₁₆N₂ | 300 | 500 | 1200 |
| Analog B: 1-(4-Aminophenyl)-4-fluoropiperidine | C₁₁H₁₅FN₂ | 120 | 200 | 750 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below is a standard protocol for a radioligand binding assay, a common technique to determine the binding affinity of a compound to a specific receptor.
Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium (DMEM, 10% FBS, 1% penicillin-streptomycin).
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Radioligand: [³H]-Spiperone (specific activity ~80-100 Ci/mmol).
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds (dissolved in DMSO).
-
Scintillation cocktail and vials.
-
Microplate harvester and scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-D2R cells to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh membrane preparation buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (final concentration 0.5 nM), and 50 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 10 µM haloperidol.
-
Add 50 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 90 minutes.
-
-
Data Collection and Analysis:
-
Harvest the contents of each well onto glass fiber filters using a microplate harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a typical G-protein coupled receptor signaling cascade that could be modulated by phenylpiperidine compounds and a general workflow for in vitro compound screening.
Caption: Dopamine D2 receptor (a Gi/o-coupled GPCR) signaling pathway.
Caption: General workflow for in vitro drug discovery and development.
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Fluoro-4-piperidin-1-yl-phenylamine
For laboratory professionals engaged in research and development, the proper management and disposal of chemical waste are paramount to ensuring personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-Fluoro-4-piperidin-1-yl-phenylamine, a fluorinated aromatic amine. Adherence to these procedures is critical for minimizing risks associated with this class of compounds.
Hazard Identification and Classification
This compound is classified as a halogenated organic compound and an aromatic amine. Due to the persistent nature of the carbon-fluorine bond and the potential toxicity associated with aromatic amines, this substance must be treated as hazardous waste.[1][2] Improper disposal can lead to significant environmental harm and health risks.
Key Hazards:
-
Potential for toxicity if swallowed, inhaled, or in contact with skin.[3]
-
Likely harmful to aquatic life with long-lasting effects.
-
Combustion may produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and gaseous hydrogen fluoride (HF).[4][5]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must wear appropriate PPE to prevent exposure.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]
Waste Segregation and Container Management
Proper segregation of chemical waste is a critical step in the disposal process to prevent dangerous reactions and to ensure correct disposal pathways.[9]
-
Designated Waste Stream: this compound waste must be collected in a container specifically designated for halogenated organic waste .[6][8][10] Do not mix with non-halogenated waste.[7]
-
Container Specifications: Use only robust, leak-proof containers that are chemically compatible with aromatic amines.[2][11] The container must have a secure, tightly sealing lid to prevent the release of vapors.[9][11]
-
Labeling: The waste container must be clearly and accurately labeled with the words "HAZARDOUS WASTE ," the full chemical name "This compound ," and any relevant hazard pictograms.[2][10]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[7][9]
Disposal Procedures
The recommended methods for the disposal of this compound are outlined below. Direct disposal into drains or standard trash is strictly prohibited.[6][9]
Primary Disposal Method: High-Temperature Incineration
High-temperature incineration is the most effective and preferred method for the complete destruction of fluorinated organic compounds.[1] The high temperatures are necessary to break the stable carbon-fluorine bond.[1]
-
Procedure: This process must be carried out by a licensed hazardous waste management company in a specially designed incinerator equipped to handle halogenated organic waste.[1][2]
Alternative Disposal Method: Hazardous Waste Landfill
If high-temperature incineration is not accessible, disposal in a designated hazardous waste landfill is a viable alternative.[1]
-
Considerations: The landfill must be permitted to accept halogenated organic waste.[1] The waste must be properly packaged and labeled to prevent leakage and ensure correct handling.
Institutional Procedures: Researchers must contact their institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the hazardous waste container.[2][10] All disposal activities must comply with local, state, and federal regulations.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
Small Spills:
-
Restrict access to the spill area.[7]
-
Wearing full PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[4][7]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealed container for hazardous waste disposal.[1][7]
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.[7]
Large Spills: For large spills, the priority is personnel safety.
-
Evacuate the area immediately.[7]
-
Alert others in the vicinity.
-
Contact your institution's emergency response team or EHS office for assistance.[7]
Quantitative Data Summary
| Parameter | Guideline | Citation(s) |
| Waste Classification | Halogenated Organic Hazardous Waste | [6],[10] |
| Primary Disposal Method | High-Temperature Incineration | [1] |
| Secondary Disposal Method | Permitted Hazardous Waste Landfill | [1] |
| Container Type | Chemically compatible, robust, leak-proof with a secure lid | [2],[11] |
| pH of Aqueous Waste | If neutralization is performed on aqueous solutions (e.g., from spills), the final pH should be between 6.0 and 8.0 before being collected as hazardous waste. | [1],[10] |
| Empty Container Residue | A container is considered "empty" if no more than 3% by weight of the original contents remains. Rinsate from cleaning containers that held this substance must be collected and disposed of as hazardous waste. | [12] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. benchchem.com [benchchem.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. benchchem.com [benchchem.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-Fluoro-4-piperidin-1-yl-phenylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 3-Fluoro-4-piperidin-1-yl-phenylamine. Given the absence of a specific Safety Data Sheet (SDS), the following procedures are based on data from structurally similar compounds, including aromatic amines, fluorinated compounds, and piperidine derivatives. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Chemical and Physical Properties
A summary of the known physical and chemical properties for this compound is provided below. This data is crucial for safe handling and storage.
| Property | Value | Source |
| CAS Number | 85983-56-8 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅FN₂ | [1][2][3] |
| Molecular Weight | 194.25 g/mol | [1][3] |
| Purity | 98+% | [1] |
| Topological Polar Surface Area (TPSA) | 29.3 Ų | [1] |
| LogP | 2.40 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure. The required PPE is summarized in the table below.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient. |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is crucial for safety and experimental integrity.
Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
PPE: Don all required PPE before entering the handling area.
Handling Procedures:
-
Weighing: Weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Reactions: Use appropriate glassware and securely set up the apparatus within the fume hood.
Storage:
-
Store in a cool, dry, and well-ventilated area.[4]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan:
-
Waste Classification: This compound should be treated as halogenated organic waste.
-
Waste Collection: Use a designated, leak-proof, and chemically compatible container labeled "Hazardous Waste".[6]
-
Labeling: Clearly label the container with the full chemical name and any known hazards.
-
Segregation: Keep halogenated waste separate from non-halogenated waste streams.
-
Disposal: Arrange for collection by a specialized disposal company in accordance with local, state, and federal regulations.
Experimental Workflow and Safety Decision Making
The following diagrams illustrate the recommended workflows for handling and decision-making regarding personal protective equipment.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
